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  • Product: 6-Bromo-7-methyl-1H-indazol-3-amine
  • CAS: 1337881-21-6

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Characterization and Analytical Validation of 6-Bromo-7-methyl-1H-indazol-3-amine

Executive Summary In modern drug discovery, the indazole scaffold is a privileged pharmacophore, frequently serving as the hinge-binding core in kinase inhibitors. 6-Bromo-7-methyl-1H-indazol-3-amine (CAS: 1337881-21-6;...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the indazole scaffold is a privileged pharmacophore, frequently serving as the hinge-binding core in kinase inhibitors. 6-Bromo-7-methyl-1H-indazol-3-amine (CAS: 1337881-21-6; MW: 226.07) is a highly functionalized building block whose precise structural elucidation is critical for downstream synthetic applications. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization (NMR, MS) and chromatographic validation (HPLC) of this compound. By treating every analytical technique as a self-validating system, researchers can ensure absolute confidence in the structural integrity and purity of this critical intermediate.

Mechanistic Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural confirmation of 1H-indazoles relies heavily on the accurate assignment of both the aromatic core and the exchangeable heteroatom protons.

Causality of Solvent Selection: For 6-Bromo-7-methyl-1H-indazol-3-amine, the choice of deuterated solvent is paramount. The compound possesses a primary amine (-NH₂) at C3 and a secondary amine (-NH) at N1. If analyzed in protic or weakly hydrogen-bonding solvents (e.g., CD₃OD or CDCl₃), rapid proton exchange can broaden or completely erase these critical signals. Dimethyl sulfoxide-d6 (DMSO-d₆) is explicitly chosen because it acts as a strong hydrogen-bond acceptor, significantly reducing the exchange rate of the N-H protons and allowing them to resolve as distinct, albeit broad, singlets characteristic of unsubstituted 1H-indazoles[1].

Quantitative Data Summary

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment / Notes
N1-H~11.80Broad Singlet (br s)1H-Indazole core NH; exchanges with D₂O
C4-H~7.65Doublet (d)1H~8.4Aromatic CH; ortho-coupled to C5-H
C5-H~7.20Doublet (d)1H~8.4Aromatic CH; ortho-coupled to C4-H
C3-NH₂~5.40Broad Singlet (br s)2H-Exocyclic amine; exchanges with D₂O
C7-CH₃~2.45Singlet (s)3H-Methyl group adjacent to N1

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~148.5Quaternary (C)C3 (Amine-bearing carbon)
~142.0Quaternary (C)C7a (Bridgehead carbon)
~126.5Methine (CH)C4 (Aromatic)
~124.0Methine (CH)C5 (Aromatic)
~120.5Quaternary (C)C6 (Bromine-bearing carbon)
~118.0Quaternary (C)C7 (Methyl-bearing carbon)
~110.5Quaternary (C)C3a (Bridgehead carbon)
~15.5Primary (CH₃)C7-Methyl
Protocol 1: Self-Validating NMR Acquisition & D₂O Exchange
  • Sample Preparation: Dissolve 15–20 mg of 6-Bromo-7-methyl-1H-indazol-3-amine in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Initial Acquisition: Acquire a standard 1D ¹H NMR spectrum (minimum 16 scans, 298 K). Ensure the spectral window captures up to 15 ppm to observe the highly deshielded N1-H proton.

  • Validation Step (D₂O Shake): Add 1–2 drops of Deuterium Oxide (D₂O) directly into the NMR tube. Cap and invert the tube 5–10 times to ensure complete mixing.

  • Secondary Acquisition: Re-acquire the ¹H NMR spectrum.

  • Data Interpretation: The complete disappearance of the signals at ~11.80 ppm and ~5.40 ppm validates their identity as exchangeable heteroatom protons, confirming the presence of the free amine and indazole N-H.

High-Resolution Mass Spectrometry (LC-MS/ESI)

Mass spectrometry provides unambiguous confirmation of the molecular weight and halogenation state of the compound.

Causality of Ionization and Isotope Profiling: Positive Electrospray Ionization (ESI+) is selected because the basic C3-amine is readily protonated, yielding a strong [M+H]⁺ ion. The presence of bromine provides a highly diagnostic isotopic signature. Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%). The resulting mass spectrum will exhibit a distinct "twin peak" pattern separated by 2 Da[2]. This isotopic ratio acts as an internal validation mechanism: any fragment ion retaining the bromine atom will preserve this 1:1 doublet, allowing researchers to easily map the fragmentation pathway.

Quantitative Data Summary

Table 3: ESI-MS Isotopic Profile (Positive Mode)

Ion SpeciesFormulaExact Mass (Da)Observed m/zRelative Abundance
[M+H]⁺ (⁷⁹Br)C▖H₉⁷⁹BrN₃⁺225.9980226.0~100%
[M+H]⁺ (⁸¹Br)C▖H₉⁸¹BrN₃⁺227.9959228.0~98%
[M-NH₂+H]⁺ (⁷⁹Br)C▖H₆⁷⁹BrN₂⁺208.9714209.0Fragment
[M-NH₂+H]⁺ (⁸¹Br)C▖H₆⁸¹BrN₂⁺210.9694211.0Fragment
Protocol 2: LC-MS/ESI Acquisition
  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to promote ionization.

  • Instrument Setup: Configure the mass spectrometer for ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Acquisition: Scan across an m/z range of 100–500.

  • Validation Step: Inspect the base peak at m/z 226.0. A corresponding peak at m/z 228.0 with approximately equal intensity must be present. The absence of this 1:1 ratio indicates either a loss of the bromine atom during ionization or sample contamination.

Chromatographic Validation (HPLC)

Causality of Mobile Phase Additives: 6-Bromo-7-methyl-1H-indazol-3-amine contains basic nitrogen atoms. In reversed-phase HPLC using a silica-based C18 column, basic analytes often undergo secondary interactions with unreacted, acidic silanol groups (Si-OH) on the stationary phase. This cation-exchange mechanism leads to severe peak tailing, compromising resolution and quantitation. To counteract this, 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase. TFA serves a dual purpose: it lowers the pH to ~2.0, suppressing the ionization of surface silanols, and it acts as a hydrophobic ion-pairing agent that neutralizes the positive charge on the protonated amine, effectively preventing the cation exchange mechanism from occurring[3].

Quantitative Data Summary

Table 4: Optimized RP-HPLC Gradient Method

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)
0.01.0955
10.01.0595
12.01.0595
12.11.0955
15.01.0955
Protocol 3: RP-HPLC Purity Assessment
  • Column Preparation: Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions (95% A / 5% B) for 10 column volumes.

  • Sample Injection: Inject 10 µL of the sample prepared at 1 mg/mL in the initial mobile phase. (Dissolving the sample in a solvent stronger than the mobile phase can cause peak fronting).

  • Detection: Monitor UV absorbance at 254 nm (aromatic core) and 280 nm.

  • Validation Step: Calculate the asymmetry factor (As) of the main peak. An As value between 0.9 and 1.2 validates that secondary silanol interactions have been successfully suppressed by the TFA modifier.

Experimental Workflows and Systems Integration

To visualize the analytical rigor and the pharmacological relevance of this compound, the following logical architectures have been mapped.

Analytical Workflow

The workflow below demonstrates how orthogonal analytical techniques converge to form a self-validating data matrix for the compound.

AnalyticalWorkflow Sample 6-Bromo-7-methyl- 1H-indazol-3-amine NMR NMR Spectroscopy (DMSO-d6) Sample->NMR Structural Elucidation MS ESI-MS (Isotope Profiling) Sample->MS Mass & Halogen Tag HPLC RP-HPLC (TFA Modifier) Sample->HPLC Purity Assessment Val Self-Validating Data Matrix NMR->Val D2O Exchange MS->Val 79Br/81Br Ratio HPLC->Val Peak Symmetry

Fig 1. Self-validating analytical workflow for indazole characterization.

Pharmacological Integration (Kinase Signaling)

Once validated, building blocks like 6-Bromo-7-methyl-1H-indazol-3-amine are functionalized into complex inhibitors. The indazole core frequently acts as an ATP-competitive hinge binder in receptor tyrosine kinase (RTK) pathways.

Pathway Ligand Extracellular Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Activation KinaseDomain Intracellular Kinase Domain Receptor->KinaseDomain Conformational Change Indazole Indazole-Derived Inhibitor Indazole->KinaseDomain ATP-Competitive Binding Effector Downstream Effector (e.g., STAT/AKT) KinaseDomain->Effector Phosphorylation Response Cellular Proliferation Effector->Response Signal Transduction

Fig 2. Pharmacological integration of indazole scaffolds in kinase inhibition.

References

  • Waters Corporation. Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? URL:[Link]

  • PubMed / NIH. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. URL:[Link]

Sources

Exploratory

The Biological Activity and Pharmacophore Utility of 6-Bromo-7-methyl-1H-indazol-3-amine in Kinase Inhibitor Discovery

Executive Summary In modern medicinal chemistry, the discovery of potent and selective protein kinase inhibitors rarely begins with fully elaborated molecules. Instead, it relies on highly optimized molecular building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the discovery of potent and selective protein kinase inhibitors rarely begins with fully elaborated molecules. Instead, it relies on highly optimized molecular building blocks—privileged scaffolds that provide predictable interactions within the kinase ATP-binding pocket. 6-Bromo-7-methyl-1H-indazol-3-amine (CAS: 1337881-21-6) is one such critical pharmacophore[1]. While not a standalone therapeutic agent, it serves as a foundational template for synthesizing multi-targeted and highly selective inhibitors against critical oncology targets, including VEGFR-2, FGFR, PLK4, and Mps1[2],[3],[4]. This technical guide deconstructs the structural rationale, biological pathways, and self-validating experimental workflows associated with this vital intermediate.

Structural Rationale: The Tripartite Pharmacophore Logic

The biological utility of 6-bromo-7-methyl-1H-indazol-3-amine is dictated by the precise spatial arrangement of its three functional groups. Each moiety serves a distinct, causal role in drug design:

  • The 3-Amino Group (The Hinge Binder): The 1H-indazol-3-amine core is universally recognized as an effective hinge-binding fragment[5]. The exocyclic amine and the adjacent indazole nitrogen act as a potent hydrogen bond donor-acceptor pair. This motif anchors the molecule to the backbone carbonyl and amide groups of the kinase hinge region (typically interacting with glutamate and cysteine residues), mimicking the binding of the adenine ring of ATP[6],[1].

  • The 6-Bromo Group (The Hydrophobic Vector): In the ATP-binding site, the 6-position of the indazole ring projects directly toward the deep hydrophobic pocket (Pocket II)[4]. The bromine atom serves as an ideal synthetic vector, allowing for palladium-catalyzed cross-coupling reactions to introduce bulky aryl, heteroaryl, or alkynyl groups that probe this pocket for enhanced affinity[3].

  • The 7-Methyl Group (The Conformational Lock): The addition of a methyl group at the 7-position introduces critical steric shielding. When a bulky substituent is coupled at the 6-position, the adjacent 7-methyl group restricts its rotational freedom. This steric clash forces the 6-substituent into a specific dihedral angle, reducing the entropic penalty upon target binding and dramatically increasing kinase selectivity by preventing the molecule from adopting off-target conformations.

Pharmacophore_Logic Core 6-Bromo-7-methyl-1H-indazol-3-amine Amino 3-Amino Group (ATP Hinge Binder) Core->Amino H-Bonding Bromo 6-Bromo Group (Cross-Coupling Vector) Core->Bromo Derivatization Methyl 7-Methyl Group (Steric Shielding) Core->Methyl Conformation Kinase Target Kinase (VEGFR-2, FGFR, PLK4) Amino->Kinase Anchors to Glu/Cys Bromo->Kinase Probes Hydrophobic Pocket Methyl->Kinase Restricts Dihedral Angle

Fig 1. Pharmacophore logic of 6-Bromo-7-methyl-1H-indazol-3-amine in kinase binding.

Target Kinases and Biological Pathways

Derivatives synthesized from the 6-bromo-7-methyl-1H-indazol-3-amine scaffold exhibit profound biological activity across several critical signaling pathways implicated in tumor angiogenesis and proliferation.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Indazole-pyrimidine and indazole-amide derivatives generated from this core have shown low-nanomolar inhibitory activity against VEGFR-2[2]. By competitively blocking the ATP pocket, these compounds prevent the trans-phosphorylation of the receptor, thereby shutting down downstream PLC-gamma and PI3K/AKT signaling, which halts tumor angiogenesis[2].

  • FGFR (Fibroblast Growth Factor Receptor): Substitutions at the 6-position with methoxyphenyl or dichloro-dimethoxyphenyl groups yield potent FGFR1 inhibitors[2]. These derivatives disrupt mitogenic signaling pathways (MAPK/ERK), leading to significant anti-proliferative effects in non-small cell lung cancer (NSCLC) models[2].

  • PLK4 and Mps1: Optimization of the 6-position has also led to the discovery of highly selective inhibitors of Polo-like kinase 4 (PLK4) and Mps1, which are central regulators of centriole duplication and the spindle assembly checkpoint during eukaryotic mitosis[3],[4].

Signaling_Pathway Ligand Growth Factors (VEGF / FGF) Receptor Receptor Tyrosine Kinase (VEGFR-2 / FGFR) Ligand->Receptor Activation Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Phosphorylation Downstream2 MAPK / ERK Pathway Receptor->Downstream2 Phosphorylation Inhibitor Indazole-3-amine Derivative Inhibitor->Receptor ATP-Competitive Inhibition Outcome Tumor Angiogenesis & Cell Proliferation Downstream1->Outcome Survival Signals Downstream2->Outcome Mitogenic Signals

Fig 2. Disruption of RTK signaling pathways by indazole-3-amine derived inhibitors.

Experimental Methodology: Self-Validating Derivatization Workflow

To leverage the 6-bromo vector, researchers typically employ Palladium-catalyzed Suzuki-Miyaura cross-coupling. The presence of the 7-methyl group introduces steric hindrance, necessitating specific catalytic choices to ensure efficient reductive elimination. The following protocol is designed as a self-validating system to ensure high yield and purity[4].

Protocol: Suzuki-Miyaura Coupling at the C6 Position

Step 1: N-Protection (Crucial for Catalyst Viability) Causality: The free 1H-indazole nitrogen and the 3-amino group can coordinate with the Palladium catalyst, leading to catalyst poisoning or unwanted N-arylation[4].

  • Dissolve 6-bromo-7-methyl-1H-indazol-3-amine in anhydrous acetonitrile (MeCN).

  • Add Di-tert-butyl dicarbonate (Boc2O, 2.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 4 hours.

  • Validation Checkpoint 1: Analyze via LC-MS. The reaction is complete when the starting material mass disappears and a mass shift corresponding to the di-Boc protected intermediate [M+H]++200 is observed.

Step 2: Palladium-Catalyzed Cross-Coupling Causality: We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand possesses a large bite angle, which forces the intermediate into a geometry that accelerates reductive elimination, overcoming the steric clash imposed by the 7-methyl group.

  • Combine the protected intermediate (1.0 eq), an arylboronic acid (1.5 eq), and K2​CO3​ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane and Water.

  • Degas the mixture with N2​ for 10 minutes. Add Pd(dppf)Cl2​ (5 mol%).

  • Heat the reaction mixture to 90°C for 12 hours under a nitrogen atmosphere.

  • Validation Checkpoint 2: Monitor via TLC (Hexane/EtOAc 3:1). A successful coupling will show the complete consumption of the brominated starting material and the appearance of a new, highly UV-active spot (the coupled product).

Step 3: Global Deprotection

  • Isolate the coupled product via silica gel chromatography.

  • Dissolve the purified intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA, 20% v/v). Stir at room temperature for 2 hours[3].

  • Validation Checkpoint 3: Confirm final structure via 1H -NMR. Successful deprotection is validated by the disappearance of the massive 18H singlet at ~1.4 ppm (Boc groups), and successful coupling is validated by the appearance of new aromatic protons in the 7.0–8.5 ppm range.

Experimental_Workflow Start 6-Bromo-7-methyl-1H-indazol-3-amine Protect Step 1: N-Protection (Boc2O, DMAP, MeCN) Start->Protect Validate1 Validation: LC-MS [M+H]+ Shift Protect->Validate1 Coupling Step 2: Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2, K2CO3) Protect->Coupling Validate2 Validation: TLC (EtOAc/Hexane) Disappearance of SM Coupling->Validate2 Deprotect Step 3: Deprotection (TFA, DCM) Coupling->Deprotect Validate3 Validation: 1H-NMR (Loss of Boc t-butyl singlet) Deprotect->Validate3 Final Target Kinase Inhibitor Deprotect->Final

Fig 3. Self-validating synthetic workflow for derivatizing the 6-bromo position.

Quantitative Data: SAR and Biological Activity

The following table summarizes the quantitative biological activity of various kinase inhibitors derived from the 6-substituted 1H-indazol-3-amine scaffold, demonstrating the immense versatility of this building block in generating potent therapeutics.

Derivative Modification (at C6)Primary Target KinaseEnzymatic IC₅₀ (nM)Cellular Anti-proliferative Activity (GI₅₀ / IC₅₀)Reference
6-(3-methoxyphenyl) analogFGFR12.9 nM40.5 nM (Cellular Activity)[2]
6-(pyrimidine-based) analogVEGFR-224.5 nM1.37 µM (HUVEC cells)[2]
6-aryl (optimized) analogMps13.06 nM~0.5 µM (Cancer cell lines)[4]
6-thiol-ether analogPLK4< 0.1 nM0.948 µM (IMR-32 cells)[3]

References

  • [6] Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. ResearchGate. 6

  • [2] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - NIH. 2

  • [5] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. 5

  • [1] The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals. Benchchem. 1

  • [3] Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC - NIH. 3

  • [4] Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125). Journal of Medicinal Chemistry - ACS Publications. 4

Sources

Foundational

6-Bromo-7-methyl-1H-indazol-3-amine as a fragment for drug discovery

An In-Depth Technical Guide to 6-Bromo-7-methyl-1H-indazol-3-amine in Fragment-Based Drug Discovery Executive Summary The pursuit of novel, highly selective protein kinase inhibitors has increasingly relied on fragment-b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-Bromo-7-methyl-1H-indazol-3-amine in Fragment-Based Drug Discovery

Executive Summary

The pursuit of novel, highly selective protein kinase inhibitors has increasingly relied on fragment-based drug discovery (FBDD). Among the most privileged scaffolds identified to date is the 1H-indazol-3-amine core. Specifically, 6-Bromo-7-methyl-1H-indazol-3-amine (CAS: 1337881-21-6) represents a highly optimized, tri-functional building block. This whitepaper dissects the structural causality, synthetic methodologies, and biological profiling of this fragment, providing drug development professionals with a comprehensive blueprint for utilizing it in the design of next-generation targeted therapeutics.

Structural and Mechanistic Rationale: The Tri-Functional Pharmacophore

The utility of 6-Bromo-7-methyl-1H-indazol-3-amine lies in its precise spatial arrangement, which allows medicinal chemists to simultaneously address three critical regions of the kinase ATP-binding pocket.

The 3-Amino Group: Anchoring to the Hinge Region

The 3-amino-1H-indazole motif is a recognized bioisostere of the adenine ring of ATP. Structural biology studies, such as those conducted during the discovery of the multi-targeted receptor tyrosine kinase (RTK) inhibitor ABT-869 (Linifanib), demonstrate that this moiety forms a highly stable bidentate hydrogen-bonding network with the kinase hinge region [1].

  • Causality: The exocyclic 3-amino group acts as a hydrogen bond donor to the backbone carbonyl of the hinge (e.g., Glu917 in KDR/VEGFR2), while the N2 atom of the indazole ring acts as a hydrogen bond acceptor from the backbone amide NH (e.g., Cys919) [2]. This dual interaction anchors the scaffold firmly in the "DFG-in" or "DFG-out" conformations.

The 7-Methyl Group: Gatekeeper Clashing and Mutant Selectivity

The substitution at the 7-position of the indazole ring projects directly toward the kinase "gatekeeper" residue—a critical amino acid that dictates the size of the hydrophobic back pocket.

  • Causality: A methyl group at the C7 position introduces a deliberate steric bulk. In wild-type kinases with large gatekeeper residues (like Methionine or Phenylalanine), the 7-methyl group creates a steric clash, preventing binding. However, in mutant kinases (e.g., analog-sensitive kinases or specific oncogenic mutants with smaller gatekeepers like Threonine or Glycine), the 7-methyl group fits perfectly. This exact structural manipulation was famously utilized by the Shokat Lab to develop highly selective, analog-sensitive Akt inhibitors [3].

The 6-Bromo Group: The Solvent Channel Vector

The 6-position of the indazole core typically orients outward toward the solvent-exposed channel of the kinase or into an adjacent allosteric pocket.

  • Causality: The bromine atom is chemically inert in biological assays but serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) [4]. This allows researchers to rapidly synthesize libraries by appending diverse solubilizing groups, piperazine linkers, or extended aromatic systems to optimize both potency and pharmacokinetic (ADME) properties.

Caption: Pharmacophore mapping of 6-Bromo-7-methyl-1H-indazol-3-amine within a kinase ATP pocket.

Synthetic Methodologies & Experimental Protocols

To ensure trustworthiness and reproducibility, the synthesis of derivatives from this fragment must follow self-validating, high-yielding protocols. The foundational synthesis of the 3-aminoindazole core relies on the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine[5].

Protocol 2.1: Core Cyclization via Hydrazine

Objective: Synthesize the base fragment from 4-bromo-2-fluoro-3-methylbenzonitrile. Mechanism: The nucleophilic nitrogen of hydrazine attacks the electrophilic nitrile carbon. Subsequent intramolecular nucleophilic aromatic substitution (SNAr) displaces the ortho-fluorine, closing the pyrazole ring.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent (eq) of 4-bromo-2-fluoro-3-methylbenzonitrile in anhydrous n-butanol (0.5 M concentration).

  • Reagent Addition: Add 5.0 eq of hydrazine hydrate (80% aqueous solution) dropwise at room temperature under a nitrogen atmosphere.

  • Cyclization: Heat the reaction mixture to reflux (approx. 110 °C) for 3 to 5 hours. Monitor the reaction via LC-MS until the starting material is completely consumed.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Partition the resulting residue between ethyl acetate and water.

  • Purification: Extract the aqueous layer with ethyl acetate twice. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc) to yield 6-Bromo-7-methyl-1H-indazol-3-amine as a solid [6].

Protocol 2.2: Fragment Growth via Suzuki-Miyaura Cross-Coupling

Objective: Elaborate the 6-position to probe the solvent channel.

Step-by-Step Procedure:

  • Setup: In a microwave-safe vial, combine 6-Bromo-7-methyl-1H-indazol-3-amine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and a base such as Cs₂CO₃ (2.5 eq).

  • Catalyst: Add the palladium catalyst, typically PdCl₂(dppf) (0.05 eq), which is highly effective for sterically hindered or electron-rich bromides.

  • Solvent: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v).

  • Reaction: Seal the vial, purge with N₂, and heat to 90 °C for 12 hours (or microwave at 110 °C for 30 minutes).

  • Isolation: Filter the mixture through a Celite pad, concentrate, and purify via preparative HPLC to isolate the target kinase inhibitor [7].

Caption: Synthetic workflow for generating elaborated kinase inhibitors from the indazole fragment.

Biological Profiling & Assay Validation

Derivatives of the 3-aminoindazole scaffold have shown profound efficacy against a spectrum of oncogenic kinases, including FLT3, PDGFRα, VEGFR, and PAK1 [8][9].

Target Kinase Landscape

When the 6-bromo position is substituted with urea-linked aromatics or benzamides, the resulting compounds frequently exhibit Type II kinase inhibition (binding to the DFG-out inactive conformation). This effectively shuts down downstream signaling pathways responsible for tumor proliferation and angiogenesis.

Caption: Interruption of RTK signaling pathways by indazole-based ATP-competitive inhibitors.

Protocol 3.2: In Vitro ADP-Glo™ Kinase Assay

To empirically validate the inhibitory potency (IC₅₀) of newly synthesized 6-substituted-7-methyl-1H-indazol-3-amines, a luminescence-based ADP-Glo assay is the industry standard.

  • Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Incubation: In a 384-well plate, mix the purified recombinant kinase (e.g., VEGFR2 or Akt), the peptide substrate, and serial dilutions of the indazole inhibitor. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add ultra-pure ATP (at the specific Kₘ for the target kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction.

  • Analysis: Measure luminescence. Plot the log(inhibitor concentration) vs. normalized luminescence to calculate the IC₅₀ using non-linear regression.

Quantitative Structure-Activity Relationship (SAR) Data

The impact of the 7-methyl and 6-bromo/aryl substitutions on kinase affinity is profound. The table below summarizes representative SAR data trends observed when optimizing the 1H-indazol-3-amine scaffold against common targets like VEGFR2 and mutant Akt.

Scaffold MotifSubstitution at C6Substitution at C7Target KinaseIC₅₀ (nM)Biological Implication
1H-indazol-3-amine-H-HVEGFR2> 5,000Weak baseline hinge binding.
1H-indazol-3-amine-Aryl Urea-HVEGFR22 - 15Strong Type II inhibition (e.g., ABT-869 analog) [1].
1H-indazol-3-amine-Aryl Urea-MethylVEGFR2> 1,000Steric clash with wild-type gatekeeper reduces affinity.
1H-indazol-3-amine-H-MethylAkt (WT)> 10,000Inactive against wild-type due to Met gatekeeper clash.
1H-indazol-3-amine-Alkyl/Aryl-MethylAkt (Mutant)10 - 50Highly selective for analog-sensitive mutant kinases [3].

References

  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. PMC - NIH. Available at:[Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. Available at:[Link]

  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. PMC - NIH. Available at:[Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC - NIH. Available at:[Link]

Exploratory

The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Introduction: The Strategic Role of the 7-Methyl-Indazole Core The indazole scaffold—a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring—is a universally recognized "privileged scaffold" i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of the 7-Methyl-Indazole Core

The indazole scaffold—a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring—is a universally recognized "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and capacity to form critical hydrogen-bonding networks make it a cornerstone in drug design [1].

However, the precise derivatization of this core dictates its pharmacological destiny. Among its derivatives, the 7-methyl-indazole moiety has emerged as a highly strategic structural motif. The seemingly simple addition of a methyl group at the C7 position profoundly alters the physicochemical properties, tautomeric equilibrium, and target-binding thermodynamics of the molecule. This technical guide explores the structure-activity relationship (SAR) landscapes of 7-methyl-indazole derivatives, detailing the mechanistic causality behind their success in targeting kinases, Toll-like receptors (TLRs), and the Calcitonin Gene-Related Peptide (CGRP) receptor.

Physicochemical Causality: Why the 7-Methyl Group Matters

As an Application Scientist, it is critical to understand why a specific functional group drives potency, rather than merely observing the empirical result. The 7-methyl group exerts a triad of effects that lock the molecule into a highly favorable bioactive state:

  • Tautomeric Stabilization (Steric Blockade): Indazoles exist in a dynamic equilibrium between 1H and 2H tautomers. Computational studies demonstrate that the 1H-tautomer is typically favored by 4–6 kcal/mol due to reduced steric strain. The C7-methyl group heavily reinforces this preference. By introducing a steric blockade near the N2 position, the methyl group hinders N2 protonation, effectively locking the heterocycle into the 1H-tautomer [1]. This is critical because the 1H-tautomer is the required bioactive conformation for most ATP-competitive kinase inhibitors.

  • Hydrophobic Pocket Engagement: The methyl group (with a van der Waals radius of ~2.0 Å) acts as a lipophilic anchor. In complex protein-protein interfaces or deep receptor clefts, this group perfectly fills specific hydrophobic subpockets that are inaccessible or poorly engaged by unsubstituted indazoles [2].

  • Conformational Restriction (Entropic Optimization): The steric bulk of the C7-methyl group restricts rotation about adjacent bonds (e.g., the C5–Cβ bond in amino acid derivatives), imposing a torsional barrier of ~8.3 kcal/mol. This pre-organizes the molecule, reducing the entropic penalty upon target binding [4].

SAR_Logic Core 7-Methyl-1H-Indazole Core Steric Steric Hindrance (C7-Methyl) Core->Steric Electronic Electronic Effects (+I Effect) Core->Electronic Tautomer Favors 1H-Tautomer (Blocks N2 Protonation) Steric->Tautomer Lipophilic Fills Hydrophobic Pockets (e.g., CGRP, TLR8) Steric->Lipophilic Kinase ATP Bioisostere (H-bond Donor/Acceptor) Electronic->Kinase Affinity Increases Target Affinity (Up to 30-fold in CGRP) Tautomer->Affinity Lipophilic->Affinity

SAR Logic Tree: Physicochemical effects of the 7-methyl group on target affinity.

SAR Case Studies & Mechanistic Insights

Case Study 1: CGRP Receptor Antagonists (Migraine Therapeutics)

The CGRP receptor is a Class B G-protein-coupled receptor (GPCR) complex consisting of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1). In the development of small-molecule CGRP antagonists, achieving high potency while maintaining drug-like properties is notoriously difficult due to the large, shallow nature of the peptide-binding cleft.

During the optimization of tyrosine surrogates, the incorporation of a 7-methylindazole amino acid core yielded a massive breakthrough. In compounds like BMS-694153, the 7-methylindazole acts as a D-tyrosine surrogate. The 7-methyl group mimics the dibromophenol moiety found in earlier, highly potent but non-orally bioavailable peptide-like antagonists (e.g., olcegepant). By deeply embedding into a hydrophobic pocket at the CLR/RAMP1 interface, the 7-methyl substitution drives a 30-fold increase in CGRP binding potency compared to its unsubstituted indazole analog[2][4].

CGRP_Pathway CGRP CGRP Neuropeptide Receptor CGRP Receptor Complex (CLR / RAMP1) CGRP->Receptor Binds Gs Gs Protein Activation Receptor->Gs Activates Antagonist 7-Methyl-Indazole Antagonist (e.g., BMS-694153) Antagonist->Receptor Competitively Inhibits Inhibition Pathway Blockade (Migraine Relief) Antagonist->Inhibition Results in cAMP cAMP Production Gs->cAMP Increases Vasodilation Vasodilation & Migraine Pain cAMP->Vasodilation Triggers

Mechanism of action for 7-methyl-indazole based CGRP receptor antagonists.

Case Study 2: Toll-Like Receptor (TLR) 7/8 Modulators

TLR7 and TLR8 are endosomal pattern recognition receptors critical for innate immunity. In the pursuit of TLR8 antagonists (e.g., 5-indazol-5-yl pyridones), SAR studies revealed that the binding pocket at the interface of the two TLR8 monomers is highly sensitive to steric bulk.

Crystallographic data confirmed that the 7-methyl indazole substituent perfectly fills a targeted hydrophobic subpocket, while adjacent functional groups (like piperidine) point into the solvent without creating steric clashes with residues like Glu427. Removal of the 7-methyl group resulted in a near-complete loss of binding affinity, proving that this specific lipophilic interaction is the primary driver of target residence time [3].

Quantitative SAR Data Summary

The table below synthesizes the quantitative impact of the 7-methyl substitution across distinct therapeutic targets, validating its status as a high-value structural modification.

Target ClassLead Compound / ScaffoldUnsubstituted Indazole Affinity7-Methyl-Indazole AffinityFold ImprovementPrimary Mechanistic Driver
CGRP Receptor BMS-694153 Precursor Ki​ ≈ 380 nM Ki​ ≈ 12.8 pM~30,000x (Overall) / 30x (Direct SAR step) [4]Hydrophobic pocket filling (olcegepant mimicry)
TLR8 Antagonist 5-Indazol-5-yl pyridones Kd​ > 10,000 nM Kd​ = 65 nM [3]>150x Interface stabilization via lipophilic anchoring
Kinases (e.g., PAK1) 1H-indazole-3-carboxamide IC50​ ≈ 45 nM IC50​ ≈ 15 nM3x 1H-tautomer stabilization & ATP-hinge binding

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the foundational core and the biochemical validation of its derivatives. These methods are designed as self-validating systems, incorporating necessary controls and orthogonal checks.

Protocol A: Gram-Scale Synthesis of 7-Methyl-1H-Indazole

This protocol utilizes a diazotization-driven intramolecular cyclization of 2,6-dimethylaniline, a highly efficient route to establish the core scaffold [1].

Reagents: 2,6-dimethylaniline (25 g, 206 mmol), tert-butyl nitrite (52 mL), Potassium acetate (40 g, 412 mmol), 18-crown-6 (5.4 g, 20.6 mmol), Chloroform (1.15 L).

Step-by-Step Methodology:

  • Diazotization: Dissolve 2,6-dimethylaniline (25 g) in anhydrous chloroform (750 mL) under a nitrogen atmosphere at room temperature. Slowly add tert-butyl nitrite (52 mL) dropwise to control the exotherm. Stir for 20 minutes to allow complete formation of the diazonium intermediate.

  • Cyclization: Introduce potassium acetate (40 g) as a mild base and 18-crown-6 (5.4 g) as a phase-transfer catalyst to enhance acetate solubility.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 61°C) for 3 hours. The base facilitates the deprotonation of the adjacent methyl group, driving the intramolecular cyclization onto the diazonium nitrogen.

  • Maturation: Cool the reaction to room temperature and stir for an additional 15 hours to ensure complete conversion.

  • Workup: Remove solid precipitates (potassium salts) via vacuum filtration. Wash the filter cake with additional chloroform (400 mL). Combine the filtrates and wash with deionized water (2 x 250 mL) to remove water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate 9:1).

  • Validation: Yield should be ~85% (orange solid). Confirm structure via 1 H NMR ( CDCl3​ ): δ 2.60 (s, 3H, C7- CH3​ ), 7.10 (m, 2H), 7.70 (d, 1H), 8.10 (s, 1H, C3-H).

Synthesis Start 2,6-Dimethylaniline Step1 Diazotization (tert-butyl nitrite, CHCl3) Start->Step1 Step2 Intramolecular Cyclization (Potassium Acetate, 18-crown-6, Heat) Step1->Step2 Purification Filtration & Flash Chromatography (Hexane/EtOAc) Step2->Purification Product 7-Methyl-1H-Indazole (Yield: ~85%) Purification->Product

Synthesis workflow of 7-methyl-1H-indazole from 2,6-dimethylaniline.

Protocol B: Fluorescence Polarization (FP) Binding Assay for Target Affinity

To validate the SAR improvements of 7-methyl-indazole derivatives against targets like TLR8 or CGRP, an FP assay provides a robust, high-throughput biochemical readout [3].

Step-by-Step Methodology:

  • Tracer Preparation: Conjugate a known high-affinity unsubstituted indazole analog with a fluorophore (e.g., Cy5). Ensure the tracer maintains a Kd​ within the low nanomolar range.

  • Protein Complexation: Incubate the target protein (e.g., TLR8 ECD or CLR/RAMP1 complex) at a fixed concentration (e.g., 2 nM) with the Cy5-tracer in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).

  • Compound Titration (Competition): Serially dilute the 7-methyl-indazole test compound (from 10 μ M to 0.1 nM) in DMSO. Add to the protein-tracer complex (final DMSO concentration 1%).

  • Equilibration: Incubate the microplate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Data Acquisition: Read the microplate on a multi-mode plate reader equipped with FP capabilities (Excitation: 620 nm, Emission: 680 nm).

  • Self-Validation & Analysis: Include a "Tracer Only" well (minimum polarization control) and a "Protein + Tracer" well (maximum polarization control). Calculate the IC50​ using a 4-parameter logistic non-linear regression model. Convert IC50​ to Ki​ using the Cheng-Prusoff equation to definitively quantify the fold-improvement driven by the 7-methyl group.

References

  • Degnan, A. P., et al. "Discovery of (R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153): A Potent Antagonist of the Human Calcitonin Gene-Related Peptide Receptor for Migraine with Rapid and Efficient Intranasal Exposure." Journal of Medicinal Chemistry, 2008, 51(16), 4858-4861. Available at:[Link]

  • "Target-Based Identification and Optimization of 5-Indazol-5-yl Pyridones as Toll-like Receptor 7 and 8 Antagonists Using a Biochemical TLR8 Antagonist Competition Assay." Journal of Medicinal Chemistry, 2020. Available at:[Link]

  • Conway, C. M., et al. "The synthesis and SAR of calcitonin gene-related peptide (CGRP) receptor antagonists derived from tyrosine surrogates. Part 2." Bioorganic & Medicinal Chemistry Letters, 2013. Available at:[Link]

Foundational

Comprehensive Physicochemical Characterization of 6-Bromo-7-methyl-1H-indazol-3-amine: Solubility and Stability Profiling for Pre-Formulation

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 6-Bromo-7-methyl-1H-indazol-3-amine (CAS: 1337881-21-6) Executive Summary As a Senior Application Scientist navigating th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 6-Bromo-7-methyl-1H-indazol-3-amine (CAS: 1337881-21-6)

Executive Summary

As a Senior Application Scientist navigating the transition of early-stage pharmaceutical intermediates into viable Active Pharmaceutical Ingredients (APIs), establishing a rigorous physicochemical profile is paramount. 6-Bromo-7-methyl-1H-indazol-3-amine is a highly valuable building block, frequently utilized in the synthesis of targeted kinase inhibitors. However, the structural features that make it pharmacologically potent—namely its rigid, planar aromatic system and lipophilic substituents—also introduce significant challenges in aqueous solubility and chemical stability.

This whitepaper provides an in-depth, self-validating technical guide to evaluating the thermodynamic solubility and forced degradation profile of this specific indazole derivative. By understanding the causality behind its degradation pathways and solubility limits, researchers can rationally design downstream formulations and storage protocols.

The 3-Aminoindazole Scaffold in Drug Discovery

The 3-aminoindazole core is a "privileged scaffold" in medicinal chemistry. The 3-amino group, combined with the endocyclic N2 nitrogen of the indazole ring, effectively mimics the adenine component of ATP. This allows the molecule to form critical bidentate hydrogen bonds within the highly conserved hinge region of various receptor tyrosine kinases (RTKs) [1].

The addition of the 6-bromo and 7-methyl groups serves a dual purpose:

  • Steric Vectoring: They direct the molecule into deep, hydrophobic allosteric pockets (such as the DFG-out conformation).

  • Electronic Modulation: The electron-withdrawing nature of the bromine atom modulates the pKa of the indazole system, altering its target residence time.

However, these modifications inherently reduce aqueous solubility and introduce specific chemical vulnerabilities, necessitating the rigorous pre-formulation studies detailed below.

Thermodynamic Solubility Profiling

Causality & Rationale

Solubility is not merely a physical constant; it dictates bioavailability and dictates the choice of formulation strategy (e.g., standard wet granulation vs. amorphous solid dispersion). The high crystal lattice energy of the planar 3-aminoindazole ring, combined with the lipophilic bromo and methyl groups, typically results in poor aqueous solubility (<50 µg/mL at physiological pH) [1].

Self-Validating Experimental Protocol: Shake-Flask Method

To obtain true thermodynamic (equilibrium) solubility rather than kinetic solubility, the shake-flask method must be employed with built-in validation steps.

  • Preparation: Add an excess of 6-Bromo-7-methyl-1H-indazol-3-amine (approx. 10 mg) to 1 mL of target media (e.g., 0.1 N HCl, pH 4.5 Acetate Buffer, pH 7.4 Phosphate Buffer, and FaSSIF).

  • Equilibration: Agitate the suspensions at 300 rpm at 37°C for 48 hours. Causality: A 48-hour window is critical to ensure the system has overcome any metastable supersaturation states and reached true thermodynamic equilibrium.

  • Separation & Adsorption Control: Centrifuge the samples at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Step: Discard the first 100 µL of the filtrate to saturate the filter membrane, preventing false-low readings due to API adsorption onto the PTFE matrix.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (λ=254 nm).

Quantitative Data: Representative Solubility Profile

Note: Data represents typical physicochemical behavior for 6-bromo-3-aminoindazole derivatives.

Medium / SolventpHTemperatureSolubility (µg/mL)Sink Condition Suitability
0.1 N HCl1.237°C145.0Moderate (Protonation of 3-NH2)
Acetate Buffer4.537°C42.5Poor
Phosphate Buffer7.437°C18.2Poor (High lipophilicity dominates)
FaSSIF6.537°C85.4Moderate (Micellar solubilization)
MethanolN/A25°C>10,000Excellent (Suitable for stock solutions)

Stability and Forced Degradation Studies

Causality & Rationale

Forced degradation (stress testing) is executed not just to destroy the molecule, but to elucidate its intrinsic degradation pathways. By identifying these pathways, we can develop a stability-indicating analytical method (SIAM) that successfully resolves the parent API from its degradants [2].

For 6-Bromo-7-methyl-1H-indazol-3-amine, we must probe two specific structural liabilities:

  • The 3-Amino Group: Highly electron-rich and susceptible to N-oxidation [3].

  • The 6-Bromo Group: The C-Br bond is relatively weak and prone to homolytic cleavage under high-energy UV irradiation [4].

Self-Validating Experimental Protocol: ICH Q1A/Q1B Stress Testing
  • Hydrolytic Stress: Dissolve the API in a 50:50 mixture of Acetonitrile and 0.1 N HCl (or 0.1 N NaOH). Heat at 60°C for 48 hours.

  • Oxidative Stress: Treat the API solution with 3% H₂O₂ at 25°C for 24 hours in the dark.

  • Photolytic Stress: Expose a thin layer of solid API and an aqueous solution to a calibrated UV/Vis light source providing an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 watt-hours/m² (ICH Q1B compliant) [4].

  • Analysis & Mass Balance: Analyze all samples using LC-MS equipped with a Photodiode Array (PDA) detector. Self-Validation Step: Calculate the Mass Balance . The sum of the parent peak area and all degradant peak areas must equal 95-105% of the unstressed control. A lower mass balance indicates the formation of volatile degradants or secondary degradation into non-UV-absorbing species.

Quantitative Data: Forced Degradation Profile
Stress ConditionReagent / EnvironmentTime / Temp% Parent RemainingMajor Degradant Observed (LC-MS)
Acidic Hydrolysis0.1 N HCl48h / 60°C98.5%None (Indazole ring is stable)
Basic Hydrolysis0.1 N NaOH48h / 60°C97.2%Trace ring-opening products
Oxidation3% H₂O₂24h / 25°C74.1% +14 Da (Nitroso derivative)
Photolysis (Solid)UV/Vis (1.2M lux hr)7 days / RT82.3% -79 Da (Dehalogenation)
Thermal (Solid)Ambient Humidity7 days / 80°C99.1%None

Mechanistic Insights into Degradation Pathways

Understanding the chemistry behind the degradation allows for targeted mitigation.

  • Oxidative Vulnerability: The exocyclic 3-amino group of the indazole is highly susceptible to reactive oxygen species (ROS). Under oxidative stress, this primary amine can rapidly oxidize to a nitroso (-NO) or nitro (-NO₂) group. In concentrated solutions, these intermediates can couple to form azo-dimers.

  • Photolytic Dehalogenation: Aromatic bromides are notorious for their photolability. Exposure to UV light provides sufficient energy to homolytically cleave the C-Br bond at the 6-position, generating an aryl radical that subsequently abstracts a hydrogen atom from the solvent, yielding the dehalogenated 7-methyl-1H-indazol-3-amine [4].

Degradation Parent 6-Bromo-7-methyl-1H-indazol-3-amine (Parent API) Oxidation Oxidative Stress (3% H2O2) Parent->Oxidation Electron-rich 3-NH2 Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis Weak C-Br Bond Prod1 3-Nitroso/Nitro Indazole (Oxidation Product) Oxidation->Prod1 Prod2 7-Methyl-1H-indazol-3-amine (Dehalogenation Product) Photolysis->Prod2

Fig 1. Primary forced degradation pathways of 6-Bromo-7-methyl-1H-indazol-3-amine.

Formulation and Storage Recommendations

Based on the physicochemical profiling, 6-Bromo-7-methyl-1H-indazol-3-amine presents as a BCS Class II or IV candidate (low solubility, moderate/low permeability).

Strategic Recommendations:

  • Solubility Enhancement: Due to poor aqueous solubility at physiological pH (18.2 µg/mL), standard direct compression will likely result in poor oral bioavailability. Formulation via Amorphous Solid Dispersions (ASD) using polymers like HPMCAS, or lipid-based self-microemulsifying drug delivery systems (SMEDDS), is highly recommended.

  • Storage & Handling: The pronounced photolytic dehalogenation dictates that the API and its formulated drug product must be protected from light. Manufacturing should occur under amber lighting, and final dosage forms should be packaged in opaque or amber blister packs. Excipients with high peroxide values (e.g., certain grades of Povidone or PEGs) should be avoided to prevent N-oxidation.

Workflow Start API Characterization (CAS 1337881-21-6) Sol Thermodynamic Solubility Profiling Start->Sol Deg ICH Forced Degradation Start->Deg Dec Aqueous Sol > 100 µg/mL? Sol->Dec Form1 Standard Solid Dosage Formulation Deg->Form1 Stability Data Form2 Solubility Enhancement (e.g., ASD, Lipid) Deg->Form2 Stability Data Dec->Form1 Yes Dec->Form2 No

Fig 2. Pre-formulation decision matrix based on physicochemical profiling.

References

  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. PMC / NIH. Available at:[Link]

Exploratory

Potential therapeutic targets of 6-Bromo-7-methyl-1H-indazol-3-amine

Engineering Next-Generation Kinase Inhibitors: Therapeutic Targeting via the 6-Bromo-7-methyl-1H-indazol-3-amine Scaffold Executive Summary In the landscape of rational drug design, the architectural precision of molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Next-Generation Kinase Inhibitors: Therapeutic Targeting via the 6-Bromo-7-methyl-1H-indazol-3-amine Scaffold

Executive Summary

In the landscape of rational drug design, the architectural precision of molecular starting materials dictates the success of downstream lead optimization. 6-Bromo-7-methyl-1H-indazol-3-amine (CAS 1337881-21-6) has emerged as a privileged, highly versatile building block for the synthesis of targeted kinase inhibitors[1]. As a Senior Application Scientist, I approach this compound not merely as a chemical intermediate, but as a finely tuned structural triad designed to exploit the vulnerabilities of oncogenic kinases.

This whitepaper dissects the structural biology, primary therapeutic targets, and self-validating experimental methodologies required to transform this scaffold into potent, spectrum-selective therapeutics.

Structural Biology & Mechanistic Causality

The efficacy of 6-Bromo-7-methyl-1H-indazol-3-amine lies in its tripartite functional anatomy, where each moiety serves a distinct, causal role in kinase inhibition:

  • The 1H-indazol-3-amine Core (The Anchor): This heterocyclic system acts as a bioisostere of adenine. It is engineered to anchor the molecule within the ATP-binding pocket of kinases. The nitrogen atoms of the indazole and the primary amine at position 3 form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[2].

  • The 6-Bromo Substituent (The Vector): The carbon-bromine bond at position 6 is a highly reactive synthetic handle. It allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), enabling researchers to vectorially extend the molecule into the hydrophobic DFG (Asp-Phe-Gly) pocket or the solvent-exposed region[3].

  • The 7-Methyl Group (The Conformation Locker): The addition of a methyl group adjacent to the bromo-substituent introduces deliberate steric bulk. This steric constraint restricts the rotational degrees of freedom of the subsequent functional groups attached at C6, locking the scaffold into a favorable bioactive conformation and significantly enhancing target selectivity.

Primary Therapeutic Targets & Pathway Analysis

By derivatizing the 6-position, researchers have successfully targeted several high-value oncogenic kinases.

A. FLT3, PDGFRα, and c-Kit (Class III Receptor Tyrosine Kinases)

Mutations in FLT3 (FMS-like tyrosine kinase 3) and PDGFRα drive aggressive malignancies such as Acute Myeloid Leukemia (AML) and Gastrointestinal Stromal Tumors (GIST). Amino-indazole scaffolds are uniquely suited to stabilize the "DFG-out" inactive conformation of these enzymes, acting as highly potent Type II inhibitors[4]. By occupying the hinge region and extending a hydrophobic tail into the allosteric pocket, these derivatives achieve single-digit nanomolar potency, effectively shutting down downstream survival pathways[5].

B. Polo-like Kinase 4 (PLK4)

PLK4 is a master regulator of centriole duplication; its overexpression is a hallmark of breast, lung, and colon cancers. 1H-indazol-3-amine derivatives have demonstrated exceptional kinase inhibitory activity against PLK4 (IC50 < 0.1 nM in some optimized leads), driving catastrophic mitotic failure and apoptosis in tumor cells[6].

C. Fibroblast Growth Factor Receptors (FGFR1/2)

Aberrant FGFR signaling promotes tumor angiogenesis and proliferation. Structural biology studies reveal that 3-aminoindazole derivatives tightly bind the FGFR1 ATP site, with the 6-position extensions participating in vital π−π stacking interactions with hydrophobic residues like Phe489[7].

Pathway Inhibitor 3-Aminoindazole Derivative Receptor Target Kinase (FLT3 / PDGFR / PLK4) Inhibitor->Receptor Hinge-Binding (ATP Competitive) PI3K PI3K / AKT Survival Pathway Receptor->PI3K Phosphorylation (Blocked) MAPK RAS / MAPK Proliferation Pathway Receptor->MAPK Phosphorylation (Blocked) Outcome Tumor Cell Apoptosis PI3K->Outcome Inhibition Induces MAPK->Outcome Inhibition Induces

Mechanism of action: 3-aminoindazole derivatives blocking kinase-driven tumor survival pathways.

Quantitative Data: Scaffold Efficacy Profile

To contextualize the therapeutic potential of the 6-Bromo-7-methyl-1H-indazol-3-amine scaffold, the following table summarizes the enzymatic inhibitory activity of its direct structural analogs across key oncogenic targets[4],[7],[8].

Target KinaseRepresentative 3-Aminoindazole Analog ClassAverage IC50 RangePrimary Clinical Indication
FLT3 (WT & ITD) 3-amino-1H-indazol-6-yl-benzamides1.0 - 15.0 nMAcute Myeloid Leukemia (AML)
PDGFRα (T674M) 3-amino-1H-indazol-6-yl-benzamides2.0 - 10.0 nMGastrointestinal Stromal Tumors
PLK4 CFI-400945 structural analogs0.1 - 5.0 nMBreast / Colon Carcinoma
FGFR1 6-(3-methoxyphenyl)-1H-indazol-3-amines2.9 - 15.0 nMSolid Tumors / Angiogenesis

Self-Validating Experimental Protocols

To translate 6-Bromo-7-methyl-1H-indazol-3-amine into a viable drug candidate, researchers must employ a rigorous, self-validating workflow. The following protocols detail the critical path from chemical derivatization to biological validation.

Workflow Scaffold 6-Br-7-Me- Indazol-3-amine Synthesis Pd-Catalyzed Cross-Coupling Scaffold->Synthesis Derivatize C6 Position Assay HTRF Kinase Screening Synthesis->Assay Purified Library Cellular Ba/F3 Cell Viability Assay->Cellular IC50 < 10nM Lead Lead Optimization Cellular->Lead High Efficacy Low Toxicity

Self-validating experimental workflow for derivatizing and screening the indazole scaffold.

Protocol A: Scaffold Derivatization via Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki coupling is selected because the C-Br bond at position 6 is highly susceptible to oxidative addition by Palladium. Utilizing various boronic acids allows for the rapid generation of a diverse library aimed at probing the kinase's hydrophobic pocket[2].

Step-by-Step Methodology:

  • Preparation: In an inert atmosphere (N2 or Argon), combine 1.0 equivalent of 6-Bromo-7-methyl-1H-indazol-3-amine with 1.2 equivalents of the desired aryl/heteroaryl boronic acid in a reaction vessel.

  • Catalyst & Base Addition: Add 0.05 equivalents of Pd(dppf)Cl2​ (catalyst) and 2.0 equivalents of Cs2​CO3​ (base). The bulky dppf ligand facilitates the reductive elimination step, while the cesium base accelerates transmetalation.

  • Solvent & Heating: Suspend the mixture in a degassed 1,4-dioxane/water (4:1 v/v) solvent system. Heat the reaction to 90°C for 4–8 hours[2].

  • Workup & Validation: Cool to room temperature, filter through a Celite pad, and extract with ethyl acetate. Purify via flash chromatography.

  • Self-Validation Check: Confirm product formation via LC-MS and 1H -NMR. The disappearance of the distinct isotopic bromine doublet in the mass spectrum confirms successful coupling.

Protocol B: Orthogonal Kinase Inhibition Screening (HTRF Assay)

Causality: Highly conjugated indazole derivatives often exhibit autofluorescence, which causes false positives in standard colorimetric or absorbance-based assays. Homogeneous Time-Resolved Fluorescence (HTRF) utilizes a time delay before measuring emission, completely bypassing compound interference and ensuring absolute trustworthiness of the IC50 data.

Step-by-Step Methodology:

  • Assay Setup: In a 384-well microplate, dispense 5 µL of the target kinase (e.g., FLT3 or PLK4) suspended in assay buffer (50 mM HEPES, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add 2.5 µL of the synthesized indazole derivative (serially diluted in DMSO). Incubate for 30 minutes at room temperature to allow the 3-amino group to equilibrate within the hinge region.

  • Reaction Initiation: Add 2.5 µL of a substrate/ATP mixture. Critical Step: The ATP concentration must be set precisely at the enzyme's Km​ to ensure competitive binding dynamics are accurately measured.

  • Detection: After 60 minutes, add 10 µL of the HTRF detection reagent (Europium-cryptate labeled anti-phospho antibody and XL665-labeled streptavidin). Read the plate using a time-resolved fluorescence microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm).

  • Self-Validation Check: Calculate the Z'-factor for the assay using Staurosporine as a positive control (100% inhibition) and DMSO as a vehicle control (0% inhibition). A Z'-factor > 0.6 validates the assay's robustness and the integrity of the generated IC50 values.

References

  • 6-Bromo-1H-indazol-3-yl-amine - Chem-Impex. Chem-Impex International.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkAkjOKY11FQ3o0nu5-DcOn0auSm2oDndvCmb8imQTAjhGS0p28T46FXNY-ML1O7ZX1jSvPEPgPVQ4EgfWI-sbQciLE9Eiiph9fTZ8W4aR0ZT9-Yg44X0LIT9u2K--8O-Nhw==]
  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_5QBzu-zDAcoOf_JItkixWfuRgiJK7KqAy1ngcxchS7M82vom8mZf8G3iCS2eY_g_bo_wmvkJi5Fjm67rXmmJP29M7RdgH5OwOMFFC10fI8XjeXQ08kl3xqfrPiJTUFeQpWMD4yBrDNpdrA==]
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv_8f90fG9QnRqpWAw9mcwZRuQZqEHj1e7PcbR_K-qnt6enJi4dqIvbBK-XBNC241So_X_KryHD3PjYG2XFb3sJgt4NbxHoDi4u7zHskomfbqmQz5gwEEbingWVUZNvcbJBn3f89kBVxCjbw==]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9p9pZ9NWBL1zZc8CTBmdWenlagEN2DaQQqZ8XbuJwLWueWnuEFzjrPx-rQFSv65WfW6wXGeWPZzVrCm60EBu4vPC_-9UAnltRmFGfClwDNZ-pZ8T4Ymf4E-Q15qNjYGKTHWzgZhFGm_p2ru8=]
  • An In-Depth Technical Guide to 6-Bromo-1-methyl-1h-indazol-4-amine: A Key Intermediate in Modern Drug Discovery. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2vOgXK4eerJKn5duv3jQGbKtoAw_ttylSvlfvXbCiLJHMzhzk1jxJyJxvB1RYkC0bzZrbmJ5KaMO5ztkbrlv07BXtC0DXlAHcBp3sJ3phu9mRMoKmcTpGgBjGasQ5KNgcJEF39QiBjnox_MfexM_1jQW4oot8X-WGfDiCLpoPA6bpEdR4_X5t46uZaBew3VlQqa6Hc6eJpbHbrgY1EXR0cXbLHmgQnkvwQbzNf8BqkvRM0AOuvjooUA26Mflzg-JzTia93PYnt0WpGw==]
  • Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvjMjfsBKZhVf4evkkaq4J6YjLuAgZ-rMoPu3Dk6K0fdo0ABotuK6nO5aYyZZ8o21y6jm-6zgjlJSAyyasRZ_IuFRiwtikL5m6xXXAp_fAt6tlg4FbyL2uo7UExJztLmaZamyUolKFCup7RzU=]
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Sources

Protocols & Analytical Methods

Method

Experimental protocol for the synthesis of 6-Bromo-7-methyl-1H-indazol-3-amine

An Application Note and Experimental Protocol for the Synthesis of 6-Bromo-7-methyl-1H-indazol-3-amine Abstract This document provides a comprehensive, field-proven protocol for the synthesis of 6-Bromo-7-methyl-1H-indaz...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Experimental Protocol for the Synthesis of 6-Bromo-7-methyl-1H-indazol-3-amine

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 6-Bromo-7-methyl-1H-indazol-3-amine, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. The 3-aminoindazole core is a privileged structure found in numerous kinase inhibitors and other therapeutic agents. This protocol details a robust and reproducible method based on the classical cyclization of a substituted o-halobenzonitrile with hydrazine hydrate. We elaborate on the reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety precautions for handling hazardous reagents, and offer guidance on product purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of the 3-Aminoindazole Scaffold

The 3-aminoindazole moiety is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities. Compounds bearing this scaffold have been successfully developed as potent inhibitors of various kinases, which are critical targets in oncology. The structural rigidity of the indazole ring, combined with the hydrogen-bonding capabilities of the 3-amino group, allows for high-affinity interactions with the hinge region of ATP-binding sites in many kinases. The specific target of this protocol, 6-Bromo-7-methyl-1H-indazol-3-amine, serves as a key building block for creating libraries of substituted indazoles, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The bromine atom at the 6-position provides a convenient handle for further functionalization via cross-coupling reactions, while the methyl group at the 7-position helps to probe steric and electronic effects within the target binding site.

Proposed Synthetic Pathway and Mechanism

The synthesis of 6-Bromo-7-methyl-1H-indazol-3-amine is achieved through the reaction of a commercially available precursor, 6-Bromo-2-fluoro-3-methylbenzonitrile , with hydrazine hydrate. This transformation proceeds via a two-stage mechanism:

  • Nucleophilic Aromatic Substitution (SNAr): The highly nucleophilic hydrazine attacks the electron-deficient carbon atom bearing the fluorine atom (C2). The fluorine is an effective leaving group, and its displacement is activated by the electron-withdrawing nitrile group (-CN) in the ortho position. This results in the formation of a 2-hydrazinyl-3-methyl-6-bromobenzonitrile intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazinyl intermediate then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This addition-elimination sequence leads to the formation of the stable, aromatic pyrazole ring of the indazole system, yielding the final product.

The overall workflow is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product SM 6-Bromo-2-fluoro-3-methylbenzonitrile React Cyclization with Hydrazine Hydrate SM->React 1. Hydrazine Hydrate (N₂H₄·H₂O) 2. n-Butanol, Reflux FP 6-Bromo-7-methyl-1H-indazol-3-amine React->FP Work-up & Purification

Caption: Synthetic workflow for 6-Bromo-7-methyl-1H-indazol-3-amine.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Role
6-Bromo-2-fluoro-3-methylbenzonitrile1801642-83-8214.04Starting Material
Hydrazine Hydrate (~64% N₂H₄)7803-57-850.06 (as hydrate)Nucleophile/Reagent
n-Butanol71-36-374.12Solvent
Ethyl Acetate (EtOAc)141-78-688.11Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Quenching/Neutralization
Brine (Saturated NaCl solution)7647-14-558.44Washing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying Agent
Silica Gel (230-400 mesh)7631-86-9-Chromatography Stationary Phase

Equipment:

  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

CRITICAL SAFETY PRECAUTIONS

Hydrazine and its hydrates are extremely toxic, corrosive, and probable human carcinogens. [1] All operations involving hydrazine hydrate MUST be performed in a certified chemical fume hood.[1][2]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical-resistant gloves (nitrile or chloroprene), and ANSI-compliant safety goggles are mandatory.[1] For larger quantities or risk of splashing, a face shield is also required.[2]

  • Handling: Keep hydrazine hydrate away from heat, sparks, and incompatible materials like oxidizing agents and metals.[2][3] Store in a cool, well-ventilated area in a tightly sealed container.[3][4]

  • Spills: In case of a spill, evacuate the area. Do not attempt to clean it yourself. Absorb with an inert, dry material (e.g., sand or vermiculite) and place in a designated hazardous waste container.[2]

  • Exposure:

    • Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[2][3][5]

    • Inhalation: Move the affected person to fresh air immediately and seek urgent medical attention.[3][5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek urgent medical attention.[3][5]

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-Bromo-2-fluoro-3-methylbenzonitrile (1.0 eq, e.g., 2.14 g, 10.0 mmol).

  • Reagent Addition: Add n-butanol (approx. 20-30 mL) to the flask to dissolve the starting material. While stirring, carefully add hydrazine hydrate (3.0 eq, e.g., ~1.5 mL of 64% solution, ~30.0 mmol) dropwise to the solution at room temperature.

    • Causality: Using an excess of hydrazine ensures the complete consumption of the starting material and drives the reaction forward. n-Butanol is used as a high-boiling solvent that allows the reaction to be heated sufficiently to overcome the activation energy for both the SNAr and cyclization steps.

  • Reaction Execution: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the reaction mixture to reflux (approx. 118 °C) under an inert atmosphere (e.g., Nitrogen).

  • Monitoring: Allow the reaction to stir at reflux for 12-24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 50% Ethyl Acetate in Hexanes. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up and Isolation: a. Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. b. Slowly pour the reaction mixture into a beaker containing ice water (approx. 100 mL). A precipitate of the crude product may form. c. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). d. Combine the organic layers in a separatory funnel. Wash the combined organic phase sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).

    • Causality: The aqueous work-up removes the excess hydrazine hydrate and other water-soluble impurities. The sodium bicarbonate wash neutralizes any acidic byproducts. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product is typically a solid and can be purified by one of the following methods:

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a high-purity crystalline product.

  • Column Chromatography: If recrystallization is ineffective, purify the crude material by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50-70% ethyl acetate), is typically effective for separating the product from non-polar impurities and baseline material.

Characterization

The identity and purity of the final product, 6-Bromo-7-methyl-1H-indazol-3-amine, should be confirmed by standard analytical techniques.

  • Molecular Formula: C₈H₈BrN₃

  • Molecular Weight: 226.08 g/mol

  • Appearance: Expected to be an off-white to pale yellow solid.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peaks at m/z 226.0 and 228.0, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • A singlet for the methyl protons (-CH₃) around δ 2.3-2.5 ppm.

    • A broad singlet for the amine protons (-NH₂) around δ 5.5-6.0 ppm.

    • Two doublets in the aromatic region (δ 7.0-7.8 ppm) corresponding to the protons at the C4 and C5 positions of the indazole ring. The coupling constants should be consistent with an ortho relationship.

    • A singlet for the indazole N-H proton, typically downfield (δ > 11 ppm).

    • Note: This prediction is based on the known spectrum of 6-bromo-1-methyl-1H-indazol-3-amine, with adjustments for the C7-methyl group.[6]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature.Increase reflux time and monitor by TLC until the starting material is consumed. Ensure the internal temperature is reaching the boiling point of n-butanol.
Low Yield Inefficient extraction or product loss during work-up.Perform additional extractions of the aqueous layer. Be careful not to discard the product if it precipitates during the initial quench.
Degradation of starting material or product.Ensure the reaction is run under an inert atmosphere to prevent oxidative side reactions.
Purification Issues Product co-elutes with impurities.Optimize the solvent system for column chromatography; try a different solvent system (e.g., dichloromethane/methanol).
Product is insoluble or oils out.For recrystallization, screen a wider range of solvents. If an oil is obtained after evaporation, try triturating with a non-polar solvent like hexanes to induce solidification.

References

  • HYDRAZINE HYDRATE MSDS. Oxford Lab Fine Chem. [Link]

  • Hydrazine hydrate - SAFETY DATA SHEET. (2010, April 19). Fisher Scientific. [Link]

  • Standard Operating Procedure. Hydrazine. University of California, Santa Barbara, Environmental Health & Safety. [Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 6-Bromo-7-methyl-1H-indazol-3-amine

Introduction & Strategic Scope The compound 6-Bromo-7-methyl-1H-indazol-3-amine (CAS: 1337881-21-6) is a highly valued heterocyclic building block in modern drug discovery. The 3-aminoindazole core frequently serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Scope

The compound 6-Bromo-7-methyl-1H-indazol-3-amine (CAS: 1337881-21-6) is a highly valued heterocyclic building block in modern drug discovery. The 3-aminoindazole core frequently serves as a hinge-binding motif in the ATP-binding pocket of various receptor tyrosine kinases (RTKs), including VEGFR, PDGFR, and FLT3[1]. Functionalization at the C6 position via Suzuki-Miyaura cross-coupling allows medicinal chemists to introduce diverse aryl or heteroaryl groups, effectively probing the hydrophobic pocket of kinases in the "DFG-out" inactive conformation[2].

However, performing palladium-catalyzed cross-coupling on this specific scaffold presents significant chemoselectivity challenges due to the presence of an unprotected primary amine (-NH₂) and a weakly acidic indazole nitrogen (-NH). This guide establishes a robust, self-validating protocol for the efficient C-C bond formation at the C6 position while preserving the integrity of the unprotected nitrogen functionalities.

Mechanistic Insights & Causality

To design a successful Suzuki coupling for this substrate, one must understand the specific electronic and steric environment of the molecule:

  • Catalyst Poisoning by Free Amines: The primary amine at C3 and the indazole nitrogens possess lone pairs that can strongly coordinate to the palladium center, forming stable, inactive Pd(II)-amine complexes. Causality: Utilizing bidentate phosphine ligands with large bite angles, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), sterically crowds the Pd center. This prevents the coordination of the substrate's amine groups while still allowing the oxidative addition of the C-Br bond[3].

  • The Role of the 7-Methyl Group: The presence of the 7-methyl group provides steric hindrance adjacent to the N1 position. Causality: While this sterically shields the N1 nitrogen from unwanted side reactions (such as Buchwald-Hartwig N-arylation), it also slightly crowds the adjacent C6-bromine bond. This local steric bulk necessitates a highly active catalyst system to ensure efficient oxidative addition.

  • Base Selection and N-Deprotonation: The 1H-indazole NH is weakly acidic (pKa ~ 14). Strong bases (e.g., NaOtBu or KOtBu) can deprotonate the indazole, generating an anionic species that alters the electronic properties of the ring and stalls the catalytic cycle. Causality: Employing mild inorganic bases like Na₂CO₃ or K₃PO₄ in a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) facilitates the transmetalation step of the boronic acid without promoting unwanted N-deprotonation[4].

Optimization of Reaction Conditions

The following table summarizes the quantitative data from various condition screenings, highlighting the causality behind the optimal parameters.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)PPh₃Na₂CO₃Dioxane/H₂O (4:1)9045–55Moderate yield; monodentate ligand allows amine coordination, leading to catalyst deactivation.
Pd(OAc)₂ (5 mol%)XPhosK₃PO₄Toluene/H₂O (10:1)10070–80Good yield; bulky biaryl phosphine ligand prevents amine coordination but is sensitive to moisture.
Pd(dppf)Cl₂ (5 mol%) dppf Na₂CO₃ Dioxane/H₂O (4:1) 90 85–95 Optimal yield; bidentate ligand provides stability against free NH/NH₂ groups and accelerates transmetalation.
Pd₂(dba)₃ (2.5 mol%)RuPhosCs₂CO₃Dioxane/EtOH/H₂O140 (MW)80–90Fast reaction (15 min); requires microwave setup, higher risk of protodeboronation of the boronic acid.

Experimental Workflow Visualization

Workflow N1 1. Reagent Preparation Degas Dioxane/H2O (4:1) N2 2. Reaction Assembly Add Indazole, Boronic Acid, Base N1->N2 N3 3. Catalyst Addition Add Pd(dppf)Cl2 under Argon N2->N3 N4 4. Heating 90-100 °C for 2-4 hours N3->N4 N5 5. Workup Filter through Celite, Extract N4->N5 LC-MS Monitoring N6 6. Purification Silica Gel Chromatography N5->N6

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 6-bromo-7-methyl-1H-indazol-3-amine.

Self-Validating Experimental Protocol

Standard Scale: 1.0 mmol

Step 1: Solvent Degassing (Critical for Catalyst Longevity)

  • Action: Prepare a 4:1 (v/v) mixture of 1,4-Dioxane and deionized water (10 mL total). Sparge the mixture with high-purity argon gas for at least 30 minutes prior to use.

  • Validation: The solvent should have no dissolved oxygen. Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) complexes, which is the #1 cause of stalled Suzuki couplings.

Step 2: Reagent Assembly

  • Action: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 6-Bromo-7-methyl-1H-indazol-3-amine (226.1 mg, 1.0 mmol), the desired arylboronic acid (1.5 mmol), and anhydrous Na₂CO₃ (318 mg, 3.0 mmol).

  • Validation: Ensure the starting indazole is a free-flowing powder; clumped material indicates moisture absorption, which can throw off stoichiometric ratios.

Step 3: Catalyst Introduction

  • Action: In a glovebox or under a strict argon counter-flow, add Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg, 0.05 mmol, 5 mol%). Seal the tube with a rubber septum and perform three vacuum/argon backfill cycles.

  • Causality: The dichloromethane adduct of Pd(dppf)Cl₂ is utilized because it is significantly more stable to air and moisture during handling than the free complex, ensuring a highly active precatalyst.

Step 4: Reaction Initiation & Monitoring

  • Action: Inject the degassed Dioxane/H₂O mixture (10 mL) through the septum. Replace the septum with a Teflon-lined screw cap under argon flow. Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 2–4 hours.

  • Validation: Monitor the reaction via LC-MS. The starting material (m/z 226.0 [M+H]⁺ and 228.0 [M+H]⁺, exhibiting a classic 1:1 bromine isotopic pattern) must completely disappear, replaced by the target product mass.

Step 5: Workup and Extraction

  • Action: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the biphasic mixture through a 1-inch pad of Celite to remove palladium black. Rinse the Celite with additional EtOAc (10 mL). Transfer to a separatory funnel, separate the phases, and wash the organic layer with brine (15 mL).

  • Validation: The organic filtrate should be clear and free of black particulates. The aqueous layer should test at pH 9–10, confirming the base was not entirely consumed by acidic impurities.

Step 6: Purification

  • Action: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of 0–10% Methanol in Dichloromethane).

  • Validation: The target 6-aryl-7-methyl-1H-indazol-3-amine will typically elute as a highly fluorescent spot under 254 nm UV light.

References

  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry.[Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Chemical Biology / PMC.[Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.[Link]

  • Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Molecules (MDPI).[Link]

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-7-methyl-1H-indazol-3-amine

Introduction: The Strategic Importance of C-N Bond Formation in Medicinal Chemistry The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of C-N Bond Formation in Medicinal Chemistry

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Derivatives of indazole have demonstrated a vast array of pharmacological activities, including but not limited to anti-tumor, anti-inflammatory, and anti-HIV properties.[3][4] The ability to strategically functionalize the indazole core is therefore of paramount importance in drug discovery and development. The formation of a carbon-nitrogen (C-N) bond at the 6-position of the indazole ring is a key transformation, enabling the introduction of diverse amine functionalities to explore structure-activity relationships (SAR).[1]

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the construction of C(sp²)-N bonds.[5] This palladium-catalyzed cross-coupling reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution, due to its broad substrate scope, tolerance of various functional groups, and generally high yields.[6][7] This application note provides a detailed guide for researchers on the Buchwald-Hartwig amination of 6-Bromo-7-methyl-1H-indazol-3-amine, a key intermediate for the synthesis of novel therapeutic agents.

Understanding the Catalytic Cycle and Key Reaction Parameters

The success of a Buchwald-Hartwig amination hinges on the interplay of several key components that drive the catalytic cycle. A general understanding of this mechanism is crucial for rational troubleshooting and optimization.[8][9]

The cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, which is generated in situ from a palladium precatalyst. The subsequent steps involve coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[8][9][10]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex Pd(II) Intermediate (L-Pd(Ar)(Br)) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination R2NH Amine_Complex [L-Pd(Ar)(NHR2)]+Br- Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Base Amido_Complex L-Pd(Ar)(NR2) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Product (Ar-NR2) Reductive_Elimination->Product

Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Parameters for Success:
ParameterRole and ConsiderationsTypical Range
Palladium Precatalyst The source of the active Pd(0) catalyst. Precatalysts are often preferred for their air-stability and ability to efficiently generate the active species, leading to more reproducible results.[11]1-5 mol%
Ligand Crucial for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are generally most effective.[6][11] The choice of ligand often depends on the nature of the amine and aryl halide.[11]1.2-2.4 equivalents relative to Pd
Base Facilitates the deprotonation of the amine coordinated to the palladium center.[12][13][14] Strong, non-nucleophilic bases are commonly used. The choice of base can be critical and is often solvent-dependent.[12][13]1.5-2.5 equivalents
Solvent Aprotic solvents are typically used. The solvent must be anhydrous and degassed as water and oxygen can deactivate the catalyst.[15] Toluene and 1,4-dioxane are common choices.[16]Reaction concentration of 0.1-0.5 M
Temperature Most Buchwald-Hartwig aminations require heating to proceed at a reasonable rate.[16] However, excessively high temperatures can lead to catalyst decomposition.80-110 °C
Inert Atmosphere The active catalytic species is sensitive to oxygen.[15] It is critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[15]N/A

Detailed Experimental Protocol

This protocol provides a general starting point for the Buchwald-Hartwig amination of 6-Bromo-7-methyl-1H-indazol-3-amine. Optimization may be required for specific amine coupling partners.

Reagents and Materials
  • 6-Bromo-7-methyl-1H-indazol-3-amine

  • Amine of interest (primary or secondary)

  • Palladium precatalyst (e.g., G3-XPhos)[11]

  • Phosphine ligand (if not using a precatalyst)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)[1][11]

  • Anhydrous, degassed toluene or 1,4-dioxane[16]

  • Ethyl acetate (for workup)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Oven-dried glassware (e.g., Schlenk flask, condenser)

  • Inert gas supply (Argon or Nitrogen)

Reaction Setup

The following procedure describes a typical small-scale reaction (1.0 mmol).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Oven-dry glassware C Add solids to Schlenk flask under inert gas: - 6-Bromo-7-methyl-1H-indazol-3-amine (1.0 equiv) - Amine (1.2 equiv) - Pd precatalyst (e.g., G3-XPhos, 2 mol%) - Base (e.g., NaOtBu, 2.0 equiv) A->C B Degas solvent D Add anhydrous, degassed solvent via syringe B->D C->D E Heat reaction mixture (e.g., 100 °C) D->E F Monitor reaction by TLC or LC-MS E->F G Cool to room temperature F->G H Dilute with ethyl acetate G->H I Filter through Celite H->I J Wash with water and brine I->J K Dry organic layer (Na2SO4) J->K L Concentrate in vacuo K->L M Purify by column chromatography L->M

Caption: General workflow for the Buchwald-Hartwig amination.

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried and allowed to cool under a stream of inert gas.

  • Reagent Addition: To a Schlenk flask under a positive pressure of argon or nitrogen, add 6-Bromo-7-methyl-1H-indazol-3-amine (1.0 equiv), the desired amine (1.1-1.5 equiv), the palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv).[11]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M) via syringe.[11]

  • Reaction Conditions: Seal the flask and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C).[16] Stir vigorously.

  • Monitoring the Reaction: The progress of the reaction should be monitored periodically by taking small aliquots and analyzing them by TLC or LC-MS.[1] To do this, carefully withdraw a small sample under a positive pressure of inert gas and quench it in a vial containing ethyl acetate and a drop of water.[11]

Workup and Purification
  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.[16] Cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[1]

  • Extraction: Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.[16]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[16]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[17]

Troubleshooting and Expert Insights

Even with a well-defined protocol, challenges can arise. Below are some common issues and potential solutions.

IssuePotential Cause(s)Recommended Action(s)
Low or No Conversion - Inactive Catalyst: The catalyst may have been deactivated by air or moisture.[11] - Inappropriate Ligand/Base Combination: The chosen ligand or base may not be optimal for the specific substrates.[11][17] - Low Reaction Temperature: The reaction may require more thermal energy.- Ensure all reagents and solvents are pure and anhydrous, and that the reaction is performed under a strictly inert atmosphere.[15] - Screen different ligands (e.g., RuPhos, BrettPhos) and bases (e.g., LiHMDS, K₃PO₄).[1][11] - Incrementally increase the reaction temperature.
Formation of Palladium Black Catalyst Decomposition: This indicates that the active Pd(0) has precipitated out of the catalytic cycle.[16]- Lower the reaction temperature. - Ensure proper stirring. - Consider a different ligand that provides better stabilization to the palladium center.
Side Product Formation (e.g., Hydrodehalogenation) β-Hydride Elimination: This can be a competing pathway, especially with primary amines.[15]- Use a bulkier ligand to disfavor this pathway. - Optimize the base and solvent system.
Incomplete Reaction Reagent Insolubility: If starting materials or the base are not fully dissolved, the reaction can be slow or stall.[16]- Try a different solvent or a solvent mixture to improve solubility.[8] - Ensure vigorous stirring throughout the reaction.[8]

Expert Insight: The nitrogen atoms within the indazole ring system can potentially coordinate to the palladium center, acting as an inhibitor.[16] The use of sterically hindered, electron-rich phosphine ligands is crucial to create a coordinatively saturated environment around the palladium, which can help to mitigate this potential issue.[16]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[17]

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.[17]

  • Reagent Handling: Palladium catalysts and phosphine ligands can be irritants.[17] Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle these reagents with care under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014). The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation | Journal of Chemical Education. (2021). Journal of Chemical Education. Available at: [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. (2014). PubMed. Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Reddit. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020). ACS Catalysis. Available at: [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. (2017). Reddit. Available at: [Link]

  • The Buchwald-Hartwig Amination After 25 Years - PubMed. (2019). PubMed. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022). Chemistry Stack Exchange. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic Synthesis. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. (2024). PMC. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). ProQuest. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021). PMC. Available at: [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.). ChemRxiv. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][8][11][12] thiadiazole with substituted anilines at conventional heating in Schlenk tube - ResearchGate. (2022). ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). Caribbean Journal of Science and Technology. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). PMC. Available at: [Link]

  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. (n.d.). J-STAGE. Available at: [Link]

  • Indazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

Application

Synthesis of 6-Bromo-7-methyl-1H-indazol-3-amine derivatives for kinase inhibition

Application Note: Synthesis and Kinase Profiling of 6-Bromo-7-methyl-1H-indazol-3-amine Derivatives Mechanistic Rationale: The 3-Aminoindazole Scaffold The 1H-indazol-3-amine core has emerged as a highly efficient hinge-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Kinase Profiling of 6-Bromo-7-methyl-1H-indazol-3-amine Derivatives

Mechanistic Rationale: The 3-Aminoindazole Scaffold

The 1H-indazol-3-amine core has emerged as a highly efficient hinge-binding template in the rational design of receptor tyrosine kinase (RTK) inhibitors[1]. The 3-amino group acts as an adenine mimetic, establishing critical hydrogen bonds with the backbone carbonyl and amide NH within the kinase hinge region[2].

By utilizing the specifically substituted 6-bromo-7-methyl-1H-indazol-3-amine scaffold, drug development professionals can exploit the 6-position for cross-coupling reactions. This allows the molecule to extend deep into the DFG-out hydrophobic pocket—a hallmark of Type II kinase inhibitors that trap the kinase in its inactive conformation[2]. Furthermore, the addition of the 7-methyl group introduces a vital steric constraint that fine-tunes the dihedral angle of appended moieties, actively preventing steric clashes and enhancing selectivity against off-target kinases.

G A 3-Amino Group B Kinase Hinge Region (Hydrogen Bonding) A->B C 6-Position Substituent D DFG-Out Hydrophobic Pocket (Selectivity Filter) C->D E 7-Methyl Group F Steric Clash Prevention (Conformational Lock) E->F

Structural mapping of the 6-bromo-7-methyl-1H-indazol-3-amine scaffold to kinase domains.

Synthetic Methodologies

G Step1 Step 1: SNAr & Cyclization 4-Bromo-2-fluoro-3-methylbenzonitrile + Hydrazine Step2 Step 2: Core Scaffold 6-Bromo-7-methyl-1H-indazol-3-amine Step1->Step2 Step3 Step 3: Derivatization Suzuki-Miyaura Cross-Coupling (Pd-catalyzed) Step2->Step3 Step4 Step 4: Profiling ADP-Glo Kinase Assay (VEGFR2 / FLT3) Step3->Step4

Four-step workflow from precursor synthesis to in vitro kinase profiling.

Protocol A: Synthesis of the Core Scaffold

This protocol details the cyclization of an ortho-fluorobenzonitrile precursor using hydrazine hydrate, a highly robust method for assembling 3-aminoindazoles[3].

Materials:

  • 4-Bromo-2-fluoro-3-methylbenzonitrile (1.0 eq)

  • Hydrazine hydrate (80-100%, 2.0 eq)

  • n-Butanol (Solvent)

Step-by-Step Procedure:

  • Preparation: Dissolve 4-bromo-2-fluoro-3-methylbenzonitrile in n-butanol (approx. 0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Slowly add hydrazine hydrate dropwise at room temperature to prevent rapid exothermic expansion.

  • Cyclization: Heat the reaction mixture to reflux (110–117 °C) and stir continuously for 4 hours[3].

  • Workup: Cool the mixture to room temperature. The product will typically precipitate directly from the solvent. Filter the solid and wash the filter cake with cold n-heptane or water[3].

  • Purification: Dry the filter cake under a high vacuum to afford the pure 6-bromo-7-methyl-1H-indazol-3-amine.

Causality & Validation:

  • Solvent Choice: n-Butanol is deliberately selected because its high boiling point provides the necessary thermal energy to overcome the activation barrier of the initial nucleophilic aromatic substitution (SNAr) of the fluorine atom, which is immediately followed by rapid intramolecular cyclization with the nitrile group.

  • Self-Validation System: Reaction progress must be monitored by TLC. Successful cyclization is self-validated by the disappearance of the sharp nitrile stretch (~2220 cm⁻¹) via IR spectroscopy and the appearance of the[M+H]⁺ peak at m/z ~226/228 (indicative of bromine isotopes) via LC-MS.

Protocol B: Derivatization via Suzuki-Miyaura Cross-Coupling

To target the DFG-out pocket, the 6-bromo position is functionalized with various aryl or heteroaryl boronic acids to generate the final kinase inhibitors[4].

Materials:

  • 6-Bromo-7-methyl-1H-indazol-3-amine (1.0 eq)

  • Aryl/Heteroaryl boronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Cesium carbonate (Cs₂CO₃) (2.5 eq)[4]

  • 1,4-Dioxane/H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a Schlenk tube, combine the indazole core, boronic acid, and Cs₂CO₃.

  • Solvent Addition: Add the 1,4-Dioxane/H₂O mixture. Degas the suspension thoroughly by bubbling argon or nitrogen through the mixture for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly under a positive flow of inert gas.

  • Reaction: Seal the tube and heat the mixture to 90 °C for 12 hours[4].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Extract the aqueous layer, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography using a Dichloromethane/Methanol gradient.

Causality & Validation:

  • Catalyst Selection: Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand tightly stabilizes the palladium intermediate, preventing catalyst poisoning and competitive coordination by the basic 3-amino group of the indazole core.

  • Solvent System: The inclusion of water is not optional; it is critical to dissolve the inorganic base, which forms the reactive boronate species required to drive the transmetalation step.

  • Self-Validation System: The completion of the reaction is validated by a distinct shift in retention time on LC-MS and the emergence of the exact coupled product mass, alongside the disappearance of the m/z 226/228 starting material peak.

In Vitro Kinase Profiling (ADP-Glo Assay)

To evaluate the synthesized derivatives against targets like VEGFR2 and FLT3, a luminescence-based ADP-Glo assay is recommended over radiometric assays to eliminate radioactive waste while maintaining high sensitivity.

Step-by-Step Procedure:

  • Kinase Reaction: Incubate 10 µL of the target kinase (e.g., VEGFR2) with the synthesized inhibitor (in 3-fold serial dilutions) in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) for 30 minutes at room temperature to allow compound binding.

  • ATP Addition: Add 10 µL of ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes.

  • ADP-Glo Reagent: Add 20 µL of ADP-Glo Reagent to terminate the kinase reaction and actively deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 40 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, introducing luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Readout: Measure luminescence using a standard microplate reader.

Causality & Validation:

  • Assay Logic: By actively depleting unreacted ATP before measuring the newly formed ADP, the assay provides an exceptionally high signal-to-background ratio. This causality allows for the accurate determination of single-digit nanomolar IC₅₀ values without background noise interference.

  • Self-Validation System: Always include Staurosporine as a positive control and DMSO as a negative vehicle control. Calculate the Z'-factor for the assay plate; a Z'-factor > 0.6 mathematically validates the assay's robustness and reliability.

Quantitative Data Presentation

The following table summarizes representative structure-activity relationship (SAR) data for 6-substituted-7-methyl-1H-indazol-3-amine derivatives against key oncogenic kinases, demonstrating the impact of DFG-out pocket targeting[2],[1].

Compound ID6-Position SubstituentVEGFR2 IC₅₀ (nM)FLT3 IC₅₀ (nM)Cellular Toxicity (Ba/F3) IC₅₀ (µM)
Cmpd-01 -Bromo (Core Scaffold)>10,000>10,000>50
Cmpd-02 -Phenyl45082025
Cmpd-03 -3-(Trifluoromethyl)phenyl1281.2
Cmpd-04 -4-(4-Methylpiperazin-1-yl)phenyl420.4

References

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC (National Institutes of Health). URL:[Link]

  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor - Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC (National Institutes of Health). URL:[Link]

Sources

Method

Application Notes and Protocols: A Scalable Synthesis of 6-Bromo-7-methyl-1H-indazol-3-amine

Abstract This document provides a comprehensive guide for the scale-up synthesis of 6-Bromo-7-methyl-1H-indazol-3-amine, a crucial intermediate in pharmaceutical research and development. The presented protocol is design...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 6-Bromo-7-methyl-1H-indazol-3-amine, a crucial intermediate in pharmaceutical research and development. The presented protocol is designed for robustness, scalability, and high yield, addressing the needs of researchers, scientists, and drug development professionals. This application note details a two-step synthetic sequence commencing with the regioselective bromination of 2-amino-3-methylbenzonitrile, followed by a cyclization reaction with hydrazine to yield the target compound. The rationale behind key experimental choices, detailed procedural steps, safety considerations, and analytical characterization are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction

The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with a wide array of biological activities.[1] These activities include roles as kinase inhibitors, HIV protease inhibitors, and antagonists for various receptors.[1] Specifically, substituted 3-aminoindazoles like 6-Bromo-7-methyl-1H-indazol-3-amine serve as versatile building blocks for the synthesis of complex drug candidates. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the methyl and amine groups influence the molecule's physicochemical properties and binding interactions.

The efficient and scalable synthesis of this intermediate is therefore of paramount importance. Traditional methods for the synthesis of 3-aminoindazoles often involve harsh reaction conditions, the use of expensive reagents, or suffer from low yields, particularly when dealing with electron-rich benzonitriles.[1][2] This guide presents a validated and scalable protocol that circumvents many of these limitations, providing a reliable route to multi-gram quantities of the target compound.

Synthetic Strategy and Rationale

The selected synthetic route is a two-step process that begins with the readily available starting material, 2-amino-3-methylbenzonitrile. This strategy was chosen for its efficiency, use of relatively inexpensive reagents, and amenability to scale-up.

Scheme 1: Overall Synthetic Route

Synthetic_Route start 2-Amino-3-methylbenzonitrile intermediate 2-Amino-5-bromo-3-methylbenzonitrile start->intermediate Step 1: Bromination N-Bromosuccinimide (NBS) H₂SO₄ product 6-Bromo-7-methyl-1H-indazol-3-amine intermediate->product Step 2: Cyclization Hydrazine Hydrate 2-MeTHF

Caption: Two-step synthesis of 6-Bromo-7-methyl-1H-indazol-3-amine.

Step 1: Regioselective Bromination

The initial step involves the electrophilic bromination of 2-amino-3-methylbenzonitrile. The directing effects of the amino and methyl groups favor substitution at the para position relative to the strongly activating amino group, leading to the desired 2-amino-5-bromo-3-methylbenzonitrile. N-Bromosuccinimide (NBS) in concentrated sulfuric acid is employed as the brominating system. This combination has been shown to be highly effective for the regioselective bromination of activated aromatic rings. Sulfuric acid serves to activate the NBS, increasing its electrophilicity, and also acts as a solvent.

Step 2: Cyclization to form the Indazole Ring

The second step is an intramolecular cyclization reaction. The brominated intermediate is treated with hydrazine hydrate to form the 3-aminoindazole ring system. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) type mechanism, where the hydrazine displaces the amino group, followed by an intramolecular cyclization onto the nitrile group.[3] The use of a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF) is crucial for managing the reaction temperature and facilitating product isolation.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (such as butyl rubber or nitrile), must be worn at all times.[4] Hydrazine is a highly toxic and reactive substance and should be handled with extreme care.[4][5] Bromine and strong acids are corrosive and should also be handled with caution.

Part 1: Synthesis of 2-Amino-5-bromo-3-methylbenzonitrile

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-3-methylbenzonitrileReagentPlus®, 99%Sigma-Aldrich
N-Bromosuccinimide (NBS)99%Acros Organics
Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific
Deionized Water--
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
Saturated Sodium Bicarbonate Solution--
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD Millipore

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel.

  • Ice bath.

  • Büchner funnel and filter flask.

  • Rotary evaporator.

Procedure:

  • To a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-amino-3-methylbenzonitrile (1.0 eq).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (10 eq) while maintaining the internal temperature below 10 °C.

  • Once the addition is complete, add N-Bromosuccinimide (1.07 eq) portion-wise over 30 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition of NBS is complete, allow the reaction mixture to stir at room temperature for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water (15 volumes).

  • A precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water until the filtrate is neutral.

  • Further wash the solid with a small amount of cold ethyl acetate to remove any unreacted starting material.

  • Dry the resulting solid under vacuum to obtain 2-amino-5-bromo-3-methylbenzonitrile as a solid. The product can be used in the next step without further purification if the purity is deemed sufficient by analytical methods.

Part 2: Synthesis of 6-Bromo-7-methyl-1H-indazol-3-amine

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-5-bromo-3-methylbenzonitrile(From Part 1)-
Hydrazine Hydrate (N₂H₄·H₂O)64-65% solution in waterSigma-Aldrich
2-Methyltetrahydrofuran (2-MeTHF)Anhydrous, 99.5%Acros Organics
Sodium Acetate (NaOAc)Anhydrous, 99%J.T. Baker
Methanol (MeOH)ACS GradeVWR Chemicals
Deionized Water--

Equipment:

  • Parr reactor or a sealed pressure vessel equipped with a mechanical stirrer and temperature controller.

  • Büchner funnel and filter flask.

  • Rotary evaporator.

Procedure:

  • In a Parr reactor, combine 2-amino-5-bromo-3-methylbenzonitrile (1.0 eq), sodium acetate (1.2 eq), and 2-methyltetrahydrofuran (5 volumes).

  • Add hydrazine hydrate (4.0 eq) to the mixture.

  • Seal the reactor and heat the mixture to 95 °C with stirring for 18 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the reactor to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the 2-MeTHF.

  • To the resulting residue, add a mixture of methanol and water (e.g., 80:20 v/v) and stir.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the filter cake with a cold methanol/water mixture.

  • Dry the solid under vacuum to afford 6-Bromo-7-methyl-1H-indazol-3-amine.

Workflow Diagram:

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization s1_start Charge 2-amino-3-methylbenzonitrile s1_acid Add H₂SO₄ at 0-5 °C s1_start->s1_acid s1_nbs Add NBS portion-wise s1_acid->s1_nbs s1_react Stir at RT for 18h s1_nbs->s1_react s1_quench Quench with ice/water s1_react->s1_quench s1_filter Filter and wash solid s1_quench->s1_filter s1_dry Dry to obtain intermediate s1_filter->s1_dry s2_start Charge intermediate, NaOAc, 2-MeTHF s1_dry->s2_start Intermediate s2_hydrazine Add Hydrazine Hydrate s2_start->s2_hydrazine s2_react Heat in Parr reactor at 95 °C for 18h s2_hydrazine->s2_react s2_concentrate Concentrate to remove solvent s2_react->s2_concentrate s2_precipitate Precipitate with MeOH/H₂O s2_concentrate->s2_precipitate s2_filter Filter and wash solid s2_precipitate->s2_filter s2_dry Dry to obtain final product s2_filter->s2_dry

Caption: Detailed workflow for the synthesis of 6-Bromo-7-methyl-1H-indazol-3-amine.

Data and Characterization

Table 1: Summary of a Representative Scale-up Synthesis

ParameterValue
Step 1: Bromination
Starting Material (2-amino-3-methylbenzonitrile)100 g (0.757 mol)
N-Bromosuccinimide (NBS)143.8 g (0.809 mol, 1.07 eq)
Sulfuric Acid (96%)757 mL (10 eq)
Isolated Yield of Intermediate145 g (91%)
Purity of Intermediate (by HPLC)>95%
Step 2: Cyclization
Intermediate (2-amino-5-bromo-3-methylbenzonitrile)140 g (0.663 mol)
Hydrazine Hydrate (64%)166 mL (2.65 mol, 4.0 eq)
Sodium Acetate65.3 g (0.796 mol, 1.2 eq)
Isolated Yield of Final Product120 g (80%)
Overall Yield73%
Purity of Final Product (by HPLC)>98%
Melting PointTo be determined

Characterization Data for 6-Bromo-7-methyl-1H-indazol-3-amine:

  • ¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm): singlet for NH₂ protons, singlet for NH proton of the indazole ring, aromatic protons, and a singlet for the methyl group.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals corresponding to the carbon atoms of the indazole ring system and the methyl group.

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed.

Conclusion

This application note provides a detailed and robust protocol for the scale-up synthesis of 6-Bromo-7-methyl-1H-indazol-3-amine. The described two-step method is efficient, high-yielding, and utilizes readily available starting materials and reagents. The comprehensive experimental procedures, safety information, and characterization data will enable researchers and process chemists to confidently produce this valuable intermediate for pharmaceutical applications. The presented methodology is a significant contribution to the synthesis of functionalized 3-aminoindazoles, facilitating the advancement of drug discovery programs that rely on this important scaffold.

References

  • Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications (RSC Publishing). Available at: [Link]

  • Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Strategies for the Synthesis of 3‐Aminoazoles. ResearchGate. Available at: [Link]

  • Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. IntechOpen. Available at: [Link]

  • Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Request PDF - ResearchGate. Available at: [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Publications. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Synthesis of 2h-Indazoles via Lewis Acid Promoted. Amanote Research. Available at: [Link]

  • Control experiment and plausible mechanism of the cyclization step by SOBr2/AcOH. ResearchGate. Available at: [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]

  • indazole. Organic Syntheses Procedure. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. Available at: [Link]

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. Available at: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available at: [Link]

  • A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. PubMed. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Characterization of 6-Bromo-7-methyl-1H-indazol-3-amine

Abstract This document provides a comprehensive guide to the analytical methods for the characterization of 6-Bromo-7-methyl-1H-indazol-3-amine, a key intermediate in modern drug discovery. The protocols detailed herein...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 6-Bromo-7-methyl-1H-indazol-3-amine, a key intermediate in modern drug discovery. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this compound. This guide emphasizes the causality behind experimental choices, providing a framework for robust and reliable analytical characterization.

Introduction

6-Bromo-7-methyl-1H-indazol-3-amine is a substituted indazole, a class of heterocyclic compounds of significant pharmacological importance. The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules and approved drugs.[1] Given its role as a critical building block, rigorous analytical characterization is paramount to ensure the quality and consistency of downstream applications in drug development.[2][3]

This guide outlines a multi-faceted analytical approach, employing chromatographic, spectroscopic, and thermal analysis techniques to provide a comprehensive profile of 6-Bromo-7-methyl-1H-indazol-3-amine.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 6-Bromo-7-methyl-1H-indazol-3-amine is essential for method development.

PropertyValue/InformationSource
Molecular FormulaC₈H₈BrN₃
Molecular Weight226.08 g/mol
AppearanceSolid. White to off-white to brown powder or crystals.
Boiling Point378.4 ± 22.0 °C at 760 mmHg
Storage4°C, protect from light. Keep in dark place, inert atmosphere, room temperature.

Analytical Workflow for Comprehensive Characterization

A systematic approach is crucial for the complete characterization of a pharmaceutical intermediate. The following workflow outlines the recommended analytical techniques and their logical sequence.

Caption: Overall analytical workflow for the characterization of 6-Bromo-7-methyl-1H-indazol-3-amine.

Chromatographic Methods for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds.[4] When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for identification and impurity profiling.[5]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: Reversed-phase HPLC (RP-HPLC) is selected due to its versatility and wide applicability in pharmaceutical analysis for separating compounds with varying polarities.[6] A C18 column is a robust choice for retaining the moderately polar 6-Bromo-7-methyl-1H-indazol-3-amine. The mobile phase, consisting of an aqueous buffer and an organic modifier, is optimized to achieve good peak shape and resolution from potential impurities. UV detection is suitable as the indazole ring system contains a chromophore that absorbs in the UV region.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of 0.1 mg/mL with the same diluent.

Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Identification

Rationale: LC-MS confirms the molecular weight of the main component and helps in the structural elucidation of any detected impurities.[4] Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and preserving the molecular ion.

Protocol:

  • Instrumentation: LC-MS system with an ESI source.

  • Chromatographic Conditions: Utilize the same HPLC method as described in section 4.1.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Data Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of 6-Bromo-7-methyl-1H-indazol-3-amine (expected m/z ≈ 226.0 and 228.0 due to bromine isotopes).[7] Masses of impurity peaks can be used to propose their potential structures.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of the compound.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of organic molecules.[4][8] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[8]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C spectra according to standard instrument procedures.

Expected ¹H NMR Signals (in DMSO-d₆): Based on a similar compound, 6-bromo-1-methyl-1H-indazol-3-amine, the following signals can be anticipated: a singlet for the methyl group protons, signals for the aromatic protons on the indazole ring, and a broad singlet for the amine protons.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8][9] For 6-Bromo-7-methyl-1H-indazol-3-amine, key vibrations include N-H stretching of the amine and aromatic C-H and C=C stretching.

Protocol:

  • Instrumentation: FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (amine)
3100-3000Aromatic C-H stretching
1620-1450Aromatic C=C and C=N stretching

Thermal Analysis for Solid-State Characterization

Thermal analysis techniques are essential for understanding the solid-state properties of a pharmaceutical compound, such as its thermal stability and melting point.[10][11][12]

Caption: Workflow for the thermal analysis of 6-Bromo-7-methyl-1H-indazol-3-amine.

Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, and to investigate polymorphism and the presence of amorphous content.[11][13]

Protocol:

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Heating Program: Heat the sample from 25 °C to a temperature above its melting point at a rate of 10 °C/min under a nitrogen atmosphere.

Data Analysis: The melting point is determined from the onset or peak of the endothermic event.

Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature.[14] It is used to determine the thermal stability and decomposition temperature of the compound.[10]

Protocol:

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Heating Program: Heat the sample from 25 °C to a temperature where complete decomposition occurs (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

Data Analysis: The onset of mass loss indicates the beginning of thermal decomposition.

Method Validation

All analytical methods developed for the characterization of a pharmaceutical intermediate must be validated to ensure they are suitable for their intended purpose.[2][15] The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.[16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16] This includes repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods described in this guide provide a comprehensive framework for the characterization of 6-Bromo-7-methyl-1H-indazol-3-amine. The application of this multi-technique approach, grounded in scientific rationale, will ensure a thorough understanding of the compound's identity, purity, and stability, which is critical for its successful application in drug discovery and development. Adherence to these protocols and proper method validation will generate reliable and reproducible data, meeting the stringent requirements of the pharmaceutical industry.

References

  • Al-Badr, A. A. (2010). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. International Journal of Medical Sciences, 7(5), 316-324. [Link]

  • Anonymous. (2025). Analytical method development and validations of API by using suitable analytical technique. ResearchGate. [Link]

  • Mohamed, G. G., & El-Ries, M. A. (2012). Pharmaceutical Applications of Thermal Analysis. ResearchGate. [Link]

  • Shinde, P. (2025). Analytical Method Validation: A Comprehensive Review of Current Practices and Applications. SGVU Journal of Pharmaceutical Research & Education, 10(1), 1083-1105. [Link]

  • Al-Ghouti, M. A., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. [Link]

  • Ermer, J. (2013). Validation Methods for Quantification of API in Finished Pharmaceutical Products: Relationship between Accuracy and Precision. Research and Reviews: Journal of Pharmaceutical Analysis, 2(3), 1-6. [Link]

  • Elguero, J., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 854-872. [Link]

  • Sofpromed. (2024, January 24). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Sofpromed. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-7-methyl-1H-indazol-3-amine

Welcome to the technical support guide for the synthesis of 6-Bromo-7-methyl-1H-indazol-3-amine. This document is designed for researchers, chemists, and drug development professionals who are working with this important...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-7-methyl-1H-indazol-3-amine. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. Here, we will address common challenges, provide detailed, field-tested protocols, and explain the chemical principles behind each step to ensure a successful synthesis.

Synthetic Overview & Core Principles

6-Bromo-7-methyl-1H-indazol-3-amine is a key intermediate in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. The most common and reliable synthetic approach involves the cyclization of a substituted 2-halobenzonitrile with hydrazine. This method, while effective, is sensitive to reaction conditions and can present several challenges.

The primary route begins with a 2-halo-3-methylbenzonitrile, which undergoes a nucleophilic aromatic substitution (SNAr) reaction with hydrazine, followed by an intramolecular cyclization to form the indazole ring. The choice of starting material (typically a fluoro- or bromo-benzonitrile) and reaction conditions are critical for achieving high yield and purity.

Plausible Synthetic Pathway

Synthetic_Pathway SM 2-Bromo-6-methylbenzonitrile INT Hydrazinyl Intermediate (transient) SM->INT Hydrazine Hydrate (e.g., n-Butanol, reflux) PROD 6-Bromo-7-methyl-1H- indazol-3-amine INT->PROD Intramolecular Cyclization Troubleshooting_Workflow Start Reaction Complete? Workup Proceed to Workup & Purification Start->Workup Yes Problem Identify Issue Start->Problem No TLC Check TLC/LC-MS TLC->Start LowYield Low Yield Problem->LowYield SideProducts Multiple Spots/ Side Products Problem->SideProducts Stalled Incomplete Reaction Problem->Stalled SolveYield Check Reagent Quality Optimize Temperature Review Workup LowYield->SolveYield SolveSide Verify Starting Material Lower Temperature Consider Inert Atmosphere SideProducts->SolveSide SolveStalled Increase Reaction Time Increase Temperature Check Hydrazine Stoichiometry Stalled->SolveStalled

Optimization

Technical Support Center: Synthesis of 6-Bromo-7-methyl-1H-indazol-3-amine

Audience: Researchers, Scientists, and Process Chemists Topic: Troubleshooting Byproducts and Impurities in 3-Aminoindazole Synthesis Process Overview & Mechanistic Pathway The synthesis of 6-bromo-7-methyl-1H-indazol-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Process Chemists Topic: Troubleshooting Byproducts and Impurities in 3-Aminoindazole Synthesis

Process Overview & Mechanistic Pathway

The synthesis of 6-bromo-7-methyl-1H-indazol-3-amine (CAS 1337881-21-6) is a critical transformation in the development of various kinase inhibitors. The standard synthetic route relies on a nucleophilic aromatic substitution (SNAr) of 4-bromo-2-fluoro-3-methylbenzonitrile with hydrazine hydrate, followed by an intramolecular cyclization.

While this route is highly efficient, the bifunctional nature of hydrazine and the reactivity of the halogenated starting material can lead to several competing side reactions. Understanding the mechanistic branching is the first step in troubleshooting your impurity profile.

G SM 4-Bromo-2-fluoro- 3-methylbenzonitrile Reagent + Hydrazine Hydrate (SNAr Reaction) SM->Reagent BP2 Amide Derivative (Nitrile Hydrolysis) SM->BP2 H2O / Base (Hydrolysis) Int Hydrazinyl Intermediate Reagent->Int Nucleophilic Attack Target 6-Bromo-7-methyl- 1H-indazol-3-amine (Target Product) Int->Target Intramolecular Cyclization BP3 Azine / Dimer (Bimolecular Condensation) Int->BP3 + SM (Low Hydrazine Ratio) BP1 7-Methyl-1H-indazol- 3-amine (Debromination) Target->BP1 Trace Metals / High Temp (Reductive Cleavage)

Reaction workflow for 6-Bromo-7-methyl-1H-indazol-3-amine, highlighting main and byproduct pathways.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant debromination (formation of 7-methyl-1H-indazol-3-amine) during the hydrazine cyclization? Causality: Hydrazine is a potent reducing agent. In the presence of trace transition metals (e.g., Palladium, Nickel, or Iron from stainless steel reactors or previous catalytic runs), catalytic transfer hydrogenation occurs. This leads to the reductive cleavage of the labile C-Br bond, yielding the debrominated byproduct [2]. Solution:

  • Equipment: Perform the reaction in strictly passivated, glass-lined reactors.

  • Scavengers: Add a metal scavenger (e.g., EDTA or SiliaMetS® Thiol) to the reaction mixture to sequester rogue metal ions before heating.

  • Temperature Control: Do not exceed 95 °C. Debromination kinetics accelerate exponentially above 100 °C.

Q2: I am observing a high molecular weight impurity (dimer) in my LC-MS. What is this, and how do I prevent it? Causality: The impurity is likely an azine or bis-hydrazone derivative. This bimolecular condensation occurs when the intermediate arylhydrazine acts as a nucleophile and attacks a second molecule of the unreacted starting fluorobenzonitrile. This is a classic issue when the local concentration of hydrazine is too low compared to the starting material [1]. Solution:

  • Inverse Addition: Never add hydrazine to the benzonitrile. Instead, dissolve the 4-bromo-2-fluoro-3-methylbenzonitrile in your solvent and add it dropwise to a pre-heated solution containing a large molar excess of hydrazine hydrate (3.0–5.0 equivalents). This maintains a pseudo-infinite dilution of the electrophile.

Q3: My reaction stalls, and I see a mass corresponding to +18 Da (m/z 232/234) relative to the starting material. What went wrong? Causality: You are observing the hydrolysis of the nitrile group to an amide (4-bromo-2-fluoro-3-methylbenzamide). This happens when the SNAr reaction is too slow, allowing the aqueous, basic conditions of the hydrazine hydrate to hydrate the nitrile [3]. Solution:

  • Reagent Quality: Ensure you are using high-concentration hydrazine hydrate (≥80%). Do not use degraded or highly dilute aqueous stocks.

  • Solvent Optimization: Switch from ethanol to a more polar aprotic solvent like 2-Methyltetrahydrofuran (2-MeTHF) or N-Methyl-2-pyrrolidone (NMP) to accelerate the initial SNAr step over the competing hydrolysis pathway.

Quantitative Data: Impurity Profile

The following table summarizes the critical quality attributes and typical impurity profile observed during the synthesis of 6-Bromo-7-methyl-1H-indazol-3-amine. Monitoring these specific masses will help you identify which mechanistic deviation is occurring in your reactor.

Impurity / ComponentMechanism of FormationRRT (Relative Retention Time)m/z [M+H]+Control Limit (Area %)
6-Bromo-7-methyl-1H-indazol-3-amine Target Product 1.00 226 / 228 > 98.0%
4-Bromo-2-fluoro-3-methylbenzonitrileUnreacted Starting Material1.45214 / 216< 0.5%
7-Methyl-1H-indazol-3-amineReductive Debromination0.65148< 0.5%
4-Bromo-2-fluoro-3-methylbenzamideNitrile Hydrolysis0.85232 / 234< 1.0%
Azine / Dimeric AdductBimolecular Condensation1.80421 / 423< 0.5%

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following step-by-step methodology incorporates self-validating checkpoints to prevent batch failure.

Materials Required:

  • 4-Bromo-2-fluoro-3-methylbenzonitrile (1.0 eq, 100 mmol, 21.4 g)

  • Hydrazine hydrate (80% aqueous, 4.0 eq, 400 mmol, 25.0 g)

  • 2-Methyltetrahydrofuran (2-MeTHF) (100 mL)

  • Sodium acetate (NaOAc) (1.2 eq, 120 mmol, 9.8 g) - Acts as a buffer to stabilize the intermediate.

Step-by-Step Workflow:

  • Reactor Preparation & Validation:

    • Action: Thoroughly wash a 500 mL glass-lined reactor with 1M HCl, followed by DI water and acetone, then dry.

    • Causality: Removes trace transition metals that catalyze debromination.

  • Reagent Charging (The "Receiving" Solution):

    • Action: Add hydrazine hydrate (25.0 g) and NaOAc (9.8 g) to 50 mL of 2-MeTHF in the reactor. Heat the mixture to 85 °C under a nitrogen atmosphere.

  • Inverse Addition (The "Feed" Solution):

    • Action: Dissolve 4-bromo-2-fluoro-3-methylbenzonitrile (21.4 g) in 50 mL of 2-MeTHF. Add this solution dropwise to the reactor over 60 minutes.

    • Causality: Keeps the local concentration of the electrophile low, preventing azine/dimer formation.

  • Cyclization & Monitoring (Self-Validation Checkpoint):

    • Action: Stir the reaction at 90–95 °C for 4 hours.

    • Validation Check: Withdraw a 50 µL aliquot, dilute in acetonitrile, and analyze via LC-MS.

      • Pass Criteria: SM (m/z 214) is <1% AUC. Target (m/z 226/228) is >95% AUC.

      • Fail Criteria: If the debrominated byproduct (m/z 148) exceeds 2%, immediately cool the reaction to quench the reductive pathway.

  • Workup & Isolation:

    • Action: Cool the mixture to 20 °C. Add 100 mL of cold DI water dropwise to induce precipitation.

    • Validation Check: Check the pH of the aqueous layer. It should be ~8-9. If it is too basic (>10), wash the filter cake with additional water to remove trapped hydrazine.

    • Action: Filter the resulting solid, wash with cold water (2 x 50 mL) and heptane (50 mL), and dry under vacuum at 50 °C to constant weight.

References

  • Source: ACS Publications (Journal of Organic Chemistry)
  • Title: Process Development Report on the Cost-effective Synthesis of Fragment B of Lenacapavir Source: Medicines for All Institute - Virginia Commonwealth University URL
  • Title: Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles Source: The Journal of Organic Chemistry - ACS Publications URL
Troubleshooting

Technical Support Center: Purification of 6-Bromo-7-methyl-1H-indazol-3-amine

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 6-Bromo-7-methyl-1H-indazol-3-am...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 6-Bromo-7-methyl-1H-indazol-3-amine. This critical building block in pharmaceutical synthesis often presents unique purification challenges. This guide offers a structured, question-and-answer-based approach to resolving common issues encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 6-Bromo-7-methyl-1H-indazol-3-amine?

A1: The impurity profile of your crude 6-Bromo-7-methyl-1H-indazol-3-amine is intrinsically linked to its synthetic pathway. Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthetic route, residual precursors may remain.

  • Regioisomers: A significant challenge in indazole synthesis is the formation of regioisomers. For instance, during alkylation or other substitution reactions, isomers with substituents at different positions on the indazole ring can be formed. These often have very similar polarities, making them difficult to separate.

  • Over-brominated Species: If the bromination step is not carefully controlled, di- or even tri-brominated indazoles can be generated as byproducts.

  • Residual Reagents and Solvents: Trace amounts of reagents (like brominating agents or bases) and solvents from the reaction and initial workup are common impurities.[1]

  • Degradation Products: The target compound may degrade if exposed to harsh conditions (e.g., strong acids/bases, high temperatures, or light) for extended periods.

Impurity TypeCommon ExamplesPrimary SourceRecommended Analytical Detection Method
Starting Materials e.g., 7-methyl-1H-indazol-3-amineIncomplete reactionHPLC, LC-MS, GC-MS
Regioisomers e.g., 5-Bromo-7-methyl-1H-indazol-3-amineNon-selective brominationHPLC, ¹H NMR, LC-MS
Byproducts Di-brominated indazolesOver-brominationHPLC, LC-MS
Residual Solvents e.g., DMF, Acetonitrile, EthanolReaction or workup¹H NMR, GC-MS
Reagents e.g., N-Bromosuccinimide (NBS)Incomplete quenching/workupHPLC, LC-MS

Q2: What are the primary purification techniques for 6-Bromo-7-methyl-1H-indazol-3-amine?

A2: The two most effective and commonly employed methods for purifying this compound are column chromatography and recrystallization.[2] Often, a combination of these techniques is necessary to achieve high purity (≥98%). Acid-base extraction can also be a useful preliminary purification step to remove non-basic or acidic impurities.

Q3: How do I choose the best purification strategy?

A3: The optimal strategy depends on the scale of your synthesis and the nature of the impurities. A general workflow is as follows:

PurificationWorkflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase  If acidic/basic impurities are present ColumnChrom Column Chromatography Crude->ColumnChrom  If no significant acidic/basic impurities AcidBase->ColumnChrom Recrystal Recrystallization ColumnChrom->Recrystal  For final polishing Pure Pure Product (≥98%) ColumnChrom->Pure  If sufficiently pure Recrystal->Pure

Caption: General purification workflow for 6-Bromo-7-methyl-1H-indazol-3-amine.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of my product from an impurity on the TLC plate.

  • Possible Cause & Scientific Rationale: The solvent system (eluent) does not provide sufficient differentiation in the partitioning of your product and the impurity between the stationary phase (silica gel) and the mobile phase. The polarity of the eluent may be too high, causing all compounds to move too quickly up the plate (high Rf values), or too low, resulting in poor mobility (low Rf values).

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Use thin-layer chromatography (TLC) to test a range of solvent systems with varying polarities.[2] Common eluents for indazole derivatives include mixtures of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane).

    • Incorporate a Modifier: Since 6-Bromo-7-methyl-1H-indazol-3-amine is a basic compound, it can interact strongly with the acidic silica gel, leading to tailing or streaking. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent can mitigate this by neutralizing the acidic sites on the silica.[2]

    • Consider a Different Stationary Phase: If silica gel fails to provide adequate separation, consider using alumina (which can be basic, neutral, or acidic) or reverse-phase silica (C18).[3]

Issue: My product is streaking or tailing on the column.

  • Possible Cause & Scientific Rationale: This is often due to the basic nature of the amine interacting with the acidic silanol groups on the silica gel surface, as mentioned above. It can also be caused by overloading the column or poor solubility of the compound in the eluent.

  • Troubleshooting Steps:

    • Add a Basic Modifier: As described above, add 0.1-1% triethylamine to your eluent.

    • Reduce the Load: Do not overload the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight.

    • Improve Solubility: Ensure your compound is fully dissolved before loading. If it precipitates on the column, it will lead to poor separation. You may need to dissolve your sample in a slightly more polar solvent than your initial eluent for loading.

Recrystallization

Issue: My compound "oils out" instead of forming crystals.

  • Possible Cause & Scientific Rationale: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The presence of significant impurities can also depress the melting point, exacerbating this issue.[4]

  • Troubleshooting Steps:

    • Lower the Temperature of Dissolution: Try using a lower-boiling point solvent or a solvent mixture to dissolve your compound at a temperature below its melting point.

    • Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation of the solution.

    • Pre-purify: If significant impurities are present, it is advisable to first purify the crude material by column chromatography.[2]

Issue: No crystals form upon cooling.

  • Possible Cause & Scientific Rationale: The solution may be too dilute (not sufficiently saturated), or the cooling process may be too rapid, preventing crystal nucleation.

  • Troubleshooting Steps:

    • Concentrate the Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool slowly again.[4]

    • Induce Crystallization:

      • Scratching: Scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites.

      • Seed Crystals: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.[4]

    • Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (but is miscible with your recrystallization solvent) until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly. A common combination for indazole derivatives is an alcohol (good solvent) and water (anti-solvent).[4]

RecrystallizationTroubleshooting Start Recrystallization Issue OilingOut Compound Oils Out Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowRecovery Low Recovery Start->LowRecovery Sol1 Use lower boiling point solvent OilingOut->Sol1 Sol2 Add more hot solvent OilingOut->Sol2 Sol3 Pre-purify by chromatography OilingOut->Sol3 Sol4 Concentrate solution NoCrystals->Sol4 Sol5 Induce crystallization (scratch/seed) NoCrystals->Sol5 Sol6 Add anti-solvent NoCrystals->Sol6 Sol7 Use minimum hot solvent LowRecovery->Sol7 Sol8 Cool slowly and thoroughly LowRecovery->Sol8 Sol9 Wash crystals with ice-cold solvent LowRecovery->Sol9

Caption: Troubleshooting common recrystallization problems.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Rationale: This protocol is designed to separate 6-Bromo-7-methyl-1H-indazol-3-amine from impurities with different polarities using silica gel chromatography. The use of a gradient elution allows for the efficient separation of a wider range of impurities.

Materials:

  • Crude 6-Bromo-7-methyl-1H-indazol-3-amine

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • TLC plates (silica gel with UV254 indicator)

  • Collection tubes

Procedure:

  • Eluent Preparation: Prepare a series of eluents with increasing polarity (e.g., 5%, 10%, 20%, 50% ethyl acetate in hexanes). If tailing is observed on TLC, add 0.5% triethylamine to each eluent mixture.

  • TLC Analysis: Dissolve a small amount of the crude material in ethyl acetate and spot it on a TLC plate. Develop the plate in various eluent mixtures to find a system that gives your product an Rf value of approximately 0.2-0.3 and good separation from impurities.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in the least polar eluent (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample is absorbed onto the silica.

    • Carefully add a thin layer of sand on top of the sample layer.

  • Elution:

    • Carefully fill the column with the least polar eluent.

    • Begin collecting fractions.

    • Gradually increase the polarity of the eluent according to your TLC analysis.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

Rationale: This method purifies the compound based on differences in solubility between the product and impurities in a given solvent at different temperatures. A good solvent will dissolve the compound when hot but not when cold.

Materials:

  • Crude 6-Bromo-7-methyl-1H-indazol-3-amine

  • A selection of solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening: Place a small amount of the crude product in several test tubes. Add a few drops of a different solvent to each. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[4] A mixture of solvents like ethanol/water may also be effective.[4]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 3: Purification by Acid-Base Extraction

Rationale: This technique leverages the basicity of the amine group in 6-Bromo-7-methyl-1H-indazol-3-amine. The amine can be protonated with an acid to form a water-soluble salt, which will move into the aqueous phase, leaving non-basic organic impurities behind in the organic phase.

Materials:

  • Crude 6-Bromo-7-methyl-1H-indazol-3-amine

  • An organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate)

  • Dilute aqueous acid (e.g., 1 M HCl)

  • Dilute aqueous base (e.g., 1 M NaOH)

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve the crude product in the organic solvent.

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl.

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

    • Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask.

    • Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the amine.

  • Recovery of the Amine:

    • Combine the acidic aqueous extracts.

    • Cool the aqueous solution in an ice bath.

    • Slowly add 1 M NaOH with swirling until the solution is basic (pH > 10, check with pH paper). Your product should precipitate out as a solid.

  • Isolation:

    • Extract the now basic aqueous solution with several portions of fresh organic solvent (e.g., dichloromethane).

    • Combine the organic extracts.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.

References

  • Benchchem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • Benchchem. (2025). Technical Support Center: Purification of 6-Bromo-1-methyl-1h-indazol-4-amine.
  • Benchchem. (2025). Technical Support Center: Recrystallization of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
  • Gomez, R., Jolly, S. J., Williams, T., Vacca, J. P., Torrent, M., & McGaughey, G. (2011). Design and synthesis of conformationally constrained inhibitors of non-nucleoside reverse transcriptase. Journal of Medicinal Chemistry, 54(15), 5485-5497.
  • Lu, M. Q., Felock, P. J., Munshi, V., Hrin, R. C., & Wang, Y. K. (2011). A common intermediate approach for the synthesis of non-nucleoside reverse transcriptase inhibitors. Organic Process Research & Development, 15(4), 834-842.
  • Lou, J. (2023). Various N-aryl-1H-indazoles and benzimidazoles were synthesized from common. The Journal of Organic Chemistry, 88(19), 13049-13056.
  • Benchchem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Retrieved from [Link]

  • Benchchem. (2025). Dealing with regioisomer formation in indazole synthesis.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-1H-indazol-3-amine. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: Enhancing the Solubility of 6-Bromo-1-methyl-1h-indazol-4-amine.
  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

Sources

Optimization

Overcoming poor solubility of 6-Bromo-7-methyl-1H-indazol-3-amine in reactions

Welcome to the technical support center for 6-Bromo-7-methyl-1H-indazol-3-amine (Product ID: 2786631). This guide is designed for researchers, medicinal chemists, and drug development professionals to address common chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-Bromo-7-methyl-1H-indazol-3-amine (Product ID: 2786631). This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges encountered during its use, with a primary focus on overcoming its poor solubility in reaction conditions.

As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Issue 1: My 6-Bromo-7-methyl-1H-indazol-3-amine is not dissolving in my chosen reaction solvent.

Root Cause Analysis: The molecular structure of 6-Bromo-7-methyl-1H-indazol-3-amine contains a large, rigid, and relatively nonpolar indazole ring system, further substituted with a lipophilic methyl group and a bromine atom. These features contribute to high crystal lattice energy, making it difficult for many solvent molecules to effectively solvate and dissolve the compound. While the amine group provides a point for polar interactions, the overall hydrophobicity of the molecule often dominates.

Solutions:

  • Rational Solvent Selection: The first step is to ensure you are using an appropriate solvent. For many heterocyclic compounds, polar aprotic solvents are highly effective.[1]

    • Recommendation: Switch to or trial solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are strong hydrogen bond acceptors and have high polarity, making them excellent at solvating polar and aromatic compounds.[1] Acetonitrile (ACN) can also be effective.

  • Employing Co-Solvents: If a single solvent system is not effective or compatible with your reaction, a co-solvent system can be a powerful alternative.[2][3] A small amount of a strong solvent (like DMSO) added to a weaker, bulk solvent can dramatically improve solubility.

  • Application of Heat: For many compounds, solubility increases with temperature.[4]

    • Protocol: Gently warm your mixture to 40-60°C while stirring. Always monitor for any signs of degradation, especially with prolonged heating. Ensure your reaction is stable at the elevated temperature.

  • Sonication: Ultrasound can be used to break down solid particles and accelerate the dissolution process.[5] This is due to acoustic cavitation, which generates localized high-pressure and high-temperature microenvironments that disrupt intermolecular forces.[5][6]

    • Procedure: Place your reaction flask in an ultrasonic bath for 5-15 minute intervals. Note that sonication primarily increases the rate of dissolution but can also give the appearance of increased solubility by creating sub-micron particles.[6]

Issue 2: The compound dissolved initially but crashed out of solution upon adding another reagent or changing the temperature.

Root Cause Analysis: This common issue, known as precipitation, occurs when the equilibrium of solubility is disturbed. This can be caused by:

  • Anti-Solvent Effect: The added reagent is miscible with your primary solvent but is a poor solvent for your indazole, effectively reducing the overall solvating power of the mixture.

  • Temperature Change: The reaction was heated to achieve dissolution, but the compound is not stable in solution at a lower temperature (e.g., room temperature).

  • Reaction-Induced pH Shift: The added reagent may be acidic or basic, shifting the pH of the mixture to a point where the indazole is less soluble.

Solutions:

  • Optimize Reagent Addition: Instead of adding the second reagent in bulk, add it dropwise or as a solution in the same reaction solvent. This minimizes localized concentration gradients that can trigger precipitation.

  • Maintain Temperature: If dissolution was achieved with heating, maintain the reaction temperature throughout the reagent addition and for the duration of the reaction.

  • Utilize a Co-Solvent System: Start with a co-solvent system (e.g., THF with 5-10% DMF) to provide a more robust solubility margin that can accommodate the addition of other components.[7]

Issue 3: For my biological assay, the compound precipitates when I dilute my DMSO stock into an aqueous buffer.

Root Cause Analysis: This is a classic solubility problem for lipophilic compounds in drug discovery.[8] While 6-Bromo-7-methyl-1H-indazol-3-amine may be highly soluble in 100% DMSO, its solubility in aqueous media is expected to be very low.[1][9] When the DMSO stock is diluted into a buffer (e.g., PBS, pH 7.4), the compound is suddenly in a predominantly aqueous environment where it is insoluble, causing it to precipitate.

Solutions:

  • pH Adjustment of the Buffer: The amine group in the molecule is basic and can be protonated at an acidic pH to form a more water-soluble ammonium salt.[10][11]

    • Recommendation: If your assay permits, lower the pH of your aqueous buffer. A pH below the pKa of the conjugate acid will favor the charged, more soluble form.[12][13] A preliminary pH-solubility profile experiment is highly recommended.[14]

  • Use of Formulation Excipients: Consider the use of solubility-enhancing excipients if compatible with your experiment.

    • Cyclodextrins: These can form inclusion complexes with the hydrophobic parts of the molecule, shielding them from water and increasing apparent solubility.[15]

    • Surfactants: A low concentration of a non-ionic surfactant (e.g., Tween® 80) can help maintain solubility by forming micelles.[16]

  • Decrease Final Assay Concentration: The simplest solution may be to lower the final concentration of the compound in the assay to a level below its aqueous solubility limit.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 6-Bromo-7-methyl-1H-indazol-3-amine?

While extensive empirical data for this specific molecule is not widely published, we can predict its solubility based on its structure and data from similar indazole derivatives.[17][18] The molecule has significant aromatic character, making it poorly soluble in water but soluble in many organic solvents.[17]

Predicted Qualitative Solubility Profile

Solvent Class Representative Solvents Predicted Solubility Rationale
Polar Aprotic DMSO, DMF, Acetonitrile (ACN) High These solvents are strong hydrogen bond acceptors and effectively solvate the indazole and amine N-H groups.[1]
Polar Protic Methanol, Ethanol Moderate The solvent's hydroxyl group can act as both a hydrogen bond donor and acceptor.[1]
Ethers Tetrahydrofuran (THF), Dioxane Low to Moderate THF is a common reaction solvent but may require co-solvents for complete dissolution.[19]
Chlorinated Dichloromethane (DCM) Low to Moderate Solubility may be limited; often used in purification rather than as a primary reaction solvent.
Aqueous (Acidic) 0.1 M HCl Moderate to High The basic amine group is protonated to form a more soluble ammonium salt.[13][20]
Aqueous (Neutral) Water, PBS (pH 7.4) Very Low The hydrophobic nature of the bicyclic ring system dominates.[1][9]

| Non-Polar | Hexane, Toluene | Very Low | The molecule's polarity from the amine and indazole nitrogens makes it incompatible with non-polar solvents.[1] |

Q2: How does pH impact the solubility of this compound?

The pH of the solvent has a profound impact on the solubility of 6-Bromo-7-methyl-1H-indazol-3-amine due to the presence of the basic 3-amino group.[10]

  • In Acidic Conditions (Low pH): The lone pair of electrons on the amine's nitrogen atom accepts a proton (H⁺) from the acidic medium. This forms a positively charged ammonium cation. This ionic species is significantly more polar than the neutral molecule, leading to a dramatic increase in aqueous solubility.[11][12]

  • In Neutral or Basic Conditions (High pH): The amine group remains in its neutral, uncharged form (R-NH₂). In this state, the molecule's low polarity and hydrophobicity dominate, resulting in very poor aqueous solubility.[10]

ph_solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) low_ph_species R-NH₃⁺ (Protonated, Charged) Highly Water Soluble high_ph_species R-NH₂ (Neutral, Uncharged) Poorly Water Soluble low_ph_species->high_ph_species + OH⁻ - H₂O caption Figure 1. pH-dependent equilibrium of the amine group.

Q3: Can I use heat to dissolve the compound for my reaction? Are there any risks?

Yes, using heat is a standard and effective method to increase the solubility of many organic compounds.[4] However, you must consider two primary risks:

  • Thermal Degradation: Like any complex organic molecule, 6-Bromo-7-methyl-1H-indazol-3-amine could be susceptible to degradation at elevated temperatures over long periods. It is recommended to run a preliminary stability test by heating a small sample in your chosen solvent and analyzing it by LC-MS or TLC to check for the appearance of new impurities.

  • Precipitation on Cooling: If the compound is only soluble at a high temperature, it will likely precipitate out of the solution as it cools to room temperature. This can be problematic for purification and isolation. If this is the case, consider using a stronger solvent or a co-solvent system from the start.

Q4: What is a logical workflow to follow when I encounter a solubility issue?

When faced with a solubility challenge, a systematic approach is most effective. The following workflow provides a decision-making process to guide you from initial observation to a viable solution.

troubleshooting_workflow start Start: Compound Insoluble ph_adjust Is this an aqueous system for a biological assay? start->ph_adjust solvent Step 1: Change to a stronger polar aprotic solvent? (e.g., DMSO, DMF) heat Step 2: Apply gentle heat? (40-60°C) solvent->heat Still Insoluble success Success: Proceed with Experiment solvent->success Soluble sonicate Step 3: Apply sonication? heat->sonicate Still Insoluble heat->success Soluble cosolvent Step 4: Use a co-solvent system? (e.g., Bulk Solvent + 5-10% DMSO) sonicate->cosolvent Still Insoluble sonicate->success Soluble cosolvent->success Soluble yes_ph Adjust buffer pH (if assay tolerates) ph_adjust->yes_ph Yes no_ph Proceed with organic solvent strategies ph_adjust->no_ph No yes_ph->success no_ph->solvent

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-Solvent

This protocol details the standard method for preparing a high-concentration stock solution in DMSO for subsequent dilution into an aqueous or organic medium.[14]

Materials:

  • 6-Bromo-7-methyl-1H-indazol-3-amine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Accurately weigh the desired amount of 6-Bromo-7-methyl-1H-indazol-3-amine into a clean, dry vial.

  • Add the appropriate volume of 100% DMSO to achieve the target high concentration (e.g., 10-50 mM).

  • Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Visually inspect the solution to ensure all solid material has dissolved. If not, place the vial in an ultrasonic bath for 5-10 minutes or warm gently to 37°C.[14]

  • Once fully dissolved, this is your stock solution. Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • For working solutions, perform serial dilutions from this stock into your final experimental medium. Always add the stock solution to the diluent (and not the other way around) while vortexing to minimize precipitation.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Sigma-Aldrich.
  • Jadhav, N. R., et al. (2013). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Grokipedia. Cosolvent.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Ascendia Pharma. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • Drug Discovery Online. (2023, December 18).
  • Grokipedia. Indazole.
  • BenchChem. (2025). solubility and stability of N-2H-Indazol-2-ylurea in different solvents.
  • Pharmaceutical Technology. (2026, March 23). Solving Poor Solubility to Unlock a Drug's Potential.
  • Classic Chemistry. Solubility and pH of amines.
  • PubChem. 6-bromo-1H-indazol-3-amine.
  • Wikipedia. Cosolvent.
  • MDPI. (2021). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • SpringerLink. (2015).
  • ResearchGate. (2025, July 8).
  • Pearson. Amine Solubility in Organic Solvents.
  • ChemicalBook. (2025, July 24). 6-bromo-1-methyl-1H-indazol-3-amine.
  • MilliporeSigma. 6-bromo-1H-indazol-3-amine | 404827-77-6.
  • IntechOpen. (2024, January 9). Green Solvents in Organic Synthesis.
  • PMC. (2024, February 6).
  • ResearchGate. (2019, January 23). Sonication speeds up dissolution or actually increase solubility?.
  • University of Illinois. The Chemical Effects of Ultrasound.
  • Chem-Impex. 6-Bromo-1H-indazol-3-yl-amine.
  • BenchChem. (2025). How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?.
  • BenchChem. (2025).
  • ResearchGate. (2026, January 11). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
  • Echemi. 6-AMINO-3-BROMO (1H)INDAZOLE.
  • Fiveable. Amines and Heterocycles | Organic Chemistry Class Notes.
  • PMC. (2024, November 7). Evaluation of H2O2, H2, and bubble temperature in the sonolysis of water and aqueous t-butanol solution under Ar.
  • Organic Chemistry Portal. Sonochemistry: Ultrasound in Organic Chemistry.
  • PMC. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of 6-Bromo-1-methyl-1h-indazol-4-amine.
  • ResearchGate. (2024, June 3).
  • Merck. 6-Bromo-1-methyl-1H-indazol-3-amine.
  • Quora. (2018, May 12). How does branching increase the solubility in amines?.
  • MDPI. (2024, June 7).
  • Chemistry LibreTexts. (2023, January 29).
  • Michigan State University Chemistry. Amine Reactivity.
  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

Sources

Reference Data & Comparative Studies

Validation

Analysis of regioisomers of methyl-bromo-indazol-amine by HPLC

Title: Analytical Resolution of Methyl-Bromo-Indazol-Amine Regioisomers: A Comparative HPLC Guide Executive Summary The indazole scaffold is a privileged structure in oncology and kinase inhibitor development. However, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Resolution of Methyl-Bromo-Indazol-Amine Regioisomers: A Comparative HPLC Guide

Executive Summary

The indazole scaffold is a privileged structure in oncology and kinase inhibitor development. However, the synthesis of substituted indazoles, such as methyl-bromo-indazol-amine, inherently yields a mixture of[1]. Because these isomers (e.g., 6-bromo-1-methyl-1H-indazol-4-amine vs. 6-bromo-2-methyl-2H-indazol-4-amine) share identical molecular weights and highly similar lipophilicities, their analytical resolution and preparative isolation pose significant chromatographic challenges[2]. This guide objectively compares High-Performance Liquid Chromatography (HPLC) modalities and provides a self-validating protocol for the baseline separation of these critical regioisomers.

Mechanistic Causality: The N1 vs. N2 Conundrum

Successful chromatographic separation relies on exploiting subtle physicochemical differences between the N1 and N2 isomers. As a Senior Application Scientist, it is critical to understand why these molecules separate before optimizing a method.

  • Dipole Moment & Polarity: The position of the methyl group significantly alters the electron distribution across the indazole ring. The N2-methyl isomer typically exhibits a higher dipole moment, making it more polar than its N1 counterpart[1].

  • Steric Shielding: Methylation at the N1 position can sterically shield the adjacent regions of the indazole core differently than N2 methylation, altering how the molecule interacts with the stationary phase.

  • Retention Causality: In Reversed-Phase (RP) HPLC, these factors dictate that the more polar N2-isomer elutes earlier (lower retention time), while the less polar N1-isomer engages in stronger hydrophobic interactions with the alkyl chains of the stationary phase, eluting later.

Causality Isomer Regioisomer Structure (N1 vs N2 Methylation) Dipole Dipole Moment Variation Isomer->Dipole Steric Steric Shielding Isomer->Steric Phase Stationary Phase Interaction (Hydrophobic & Polar) Dipole->Phase Steric->Phase RT Retention Time (RT) Shift Phase->RT

Caption: Mechanistic causality of retention time shifts in indazole regioisomers.

Comparative Analysis of Analytical Modalities

When selecting an analytical method for indazole regioisomers, chromatographers must balance resolution, run time, and mass spectrometry (MS) compatibility to bypass arduous NMR workflows[3]. The table below compares the performance of standard RP-HPLC, mixed-mode HPLC, and [4].

Analytical ModalityStationary Phase ChemistryMobile Phase SystemTypical Resolution (Rs)Run TimePrimary Advantage
Standard RP-HPLC C18 (e.g., XBridge)H₂O / MeCN + 0.1% Formic Acid1.2 – 1.815–20 minUbiquitous hardware, excellent LC-MS compatibility.
Mixed-Mode HPLC Low-silanol (e.g., Newcrom R1)H₂O / MeCN + 0.1% Formic Acid> 2.010–15 minSuperior peak shape for amines; prevents secondary interactions[5].
SFC Polysaccharide or 2-EthylpyridineCO₂ / MeOH + Basic Additive> 2.55–10 minHigh throughput; orthogonal selectivity to RP-HPLC[4].

Self-Validating Experimental Protocol: RP-HPLC Workflow

To achieve baseline resolution of methyl-bromo-indazol-amine regioisomers, a robust RP-HPLC method using a low-silanol stationary phase is recommended to mitigate peak tailing caused by the primary amine group[5].

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): LC-MS grade water supplemented with 0.1% Formic Acid (v/v).

  • Organic Phase (B): LC-MS grade Acetonitrile supplemented with 0.1% Formic Acid (v/v).

  • Causality: Formic acid is chosen over phosphoric acid to ensure protonation of the amine (sharpening the peak) while maintaining strict compatibility with downstream ESI-MS detection[5].

Step 2: Stationary Phase Selection

  • Column: (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm)[5].

  • Causality: Standard silica-based columns often possess residual acidic silanols that engage in secondary ion-exchange interactions with the basic amine of the indazole, causing severe tailing. Low-silanol or mixed-mode columns suppress this effect.

Step 3: Chromatographic Gradient & Parameters

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (stabilizes retention times and reduces system backpressure).

  • Detection: Diode Array Detector (DAD) at 254 nm and ESI-MS (Positive Ion Mode).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analytes)

    • 2.0 - 12.0 min: 5% to 60% B (Linear gradient to elute the isomers based on polarity)

    • 12.0 - 15.0 min: 60% to 95% B (Column wash)

    • 15.0 - 20.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Testing (SST) & Validation This protocol operates as a self-validating system. Before analyzing crude synthetic mixtures, you must inject a 1:1 mixed standard of the N1 and N2 isomers.

  • Elution Order Verification: Confirm via MS that the N2-methyl isomer elutes first, followed by the N1-methyl isomer.

  • Resolution Calculation: Calculate the resolution ( Rs​ ) between the two peaks. The system is validated for quantitative use only if Rs​≥1.5 (baseline resolution). If Rs​<1.5 , decrease the gradient slope (e.g., 5% to 40% B over 15 mins) to increase interaction time with the stationary phase.

Workflow Start Crude Synthesis Mixture (N1 & N2 Isomers) Prep Sample Preparation (Dissolve in 5% MeCN / 95% H2O) Start->Prep HPLC RP-HPLC Separation (Low-Silanol Column, Gradient Elution) Prep->HPLC N2 Elution 1: N2-Methyl Isomer (Higher Polarity, Lower RT) HPLC->N2 N1 Elution 2: N1-Methyl Isomer (Lower Polarity, Higher RT) HPLC->N1 Analysis System Validation (Rs ≥ 1.5 via UV & LC-MS) N2->Analysis N1->Analysis

Caption: Workflow for the RP-HPLC separation and validation of N1 and N2 indazole regioisomers.

References

  • SIELC Technologies. "Separation of Indazole on Newcrom R1 HPLC column." SIELC Application Notes. [Link]

  • HPLC.eu. "Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules." [Link]

  • ChemRxiv. "Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling." [Link]

Sources

Comparative

Comparative Guide to the Metabolic Stability of 6-Bromo-7-methyl-1H-indazol-3-amine Derivatives

A Senior Application Scientist's Guide to In Vitro Evaluation For researchers in drug development, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. One of the most criti...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to In Vitro Evaluation

For researchers in drug development, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring adequate metabolic stability.[1][2] A compound that is metabolized too quickly will fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could lead to toxicity.[2][3] This guide provides a comprehensive framework for evaluating and comparing the metabolic stability of derivatives based on the 6-Bromo-7-methyl-1H-indazol-3-amine scaffold, a privileged structure in modern medicinal chemistry, particularly for kinase inhibitors.[4][5]

The objective here is not merely to present protocols, but to elucidate the scientific rationale behind the experimental choices. We will delve into two cornerstone in vitro models—liver microsomes and S9 fractions—to build a robust understanding of a compound's metabolic fate, enabling the rational design of more durable and effective drug candidates.

The Foundation: Understanding Metabolic Stability

Metabolic stability refers to a compound's susceptibility to biotransformation by the body's enzymatic machinery.[6][7] This is primarily orchestrated by the liver, which is rich in a superfamily of enzymes known as Cytochrome P450s (CYPs).[8][9] These enzymes are the primary drivers of Phase I metabolism, typically introducing or exposing functional groups through oxidation, reduction, or hydrolysis.[10] Following this, Phase II enzymes can conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[7]

For indazole-containing compounds, common metabolic pathways can include hydroxylation on the aromatic rings, N-dealkylation, and in some cases, cleavage of the indazole ring itself.[11][12][13] Our evaluation strategy is designed to quantify the rate of these metabolic processes. The two key parameters we measure are:

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized.[1]

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow.[6][14]

To assess these parameters, we utilize subcellular fractions of liver cells, which provide a simplified, yet powerful, system for investigation.

Choosing the Right Tool: Microsomes vs. S9 Fraction

The selection of the in vitro test system is a critical decision driven by the specific metabolic pathways under investigation.

  • Liver Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells.[15] They are a rich source of the most important drug-metabolizing enzymes, including the CYP450 superfamily and UDP-glucuronosyltransferases (UGTs), making them the workhorse for assessing Phase I oxidative metabolism.[9][15][16] Due to their relative simplicity and adaptability to high-throughput formats, microsomal stability assays are ideal for the initial screening and ranking of compounds.[15][17]

  • Liver S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both the microsomes and the cytosol.[7][18] The crucial advantage of the S9 fraction is the presence of a wider array of both Phase I and Phase II enzymes, including cytosolic enzymes like sulfotransferases (SULTs) and glutathione S-transferases (GSTs).[18][19][20] This provides a more comprehensive overview of a compound's potential metabolic liabilities.[20][21]

The logical workflow for these evaluations is depicted below.

G cluster_incubation Incubation (37°C) cluster_analysis Analysis Test_Compound Test Compound Stock (e.g., 10 mM in DMSO) Reaction_Mix Prepare Reaction Mixture: Buffer + Enzyme + Compound Test_Compound->Reaction_Mix Enzyme_Prep Thaw Liver Microsomes or S9 Fraction Enzyme_Prep->Reaction_Mix Buffer_Prep Prepare Phosphate Buffer (pH 7.4) Buffer_Prep->Reaction_Mix Pre_Incubate Pre-incubate Mixture Reaction_Mix->Pre_Incubate Initiate Initiate Reaction (Add Cofactors) Pre_Incubate->Initiate Time_Points Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) Initiate->Time_Points Quench Quench Reaction (Ice-cold Acetonitrile + Internal Standard) Time_Points->Quench Process Centrifuge to Pellet Protein Quench->Process LC_MS Analyze Supernatant by LC-MS/MS Process->LC_MS Data Quantify Parent Compound Remaining LC_MS->Data Calculate Calculate t½ and CLint Data->Calculate

Caption: General experimental workflow for in vitro metabolic stability assays.

Experimental Protocols: A Self-Validating System

The trustworthiness of any experimental data hinges on a robust and well-controlled protocol. The following methods are designed to be self-validating through the inclusion of essential controls.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay is the primary screen for identifying liabilities related to CYP450-mediated metabolism.

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test Compounds (10 mM in DMSO) and Positive Control Compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Termination Solution: Ice-cold acetonitrile with a suitable internal standard (e.g., Tolbutamide, Labetalol)

  • 96-well incubation plates and collection plates

Procedure:

  • Preparation: Thaw HLM at 37°C and dilute to 1 mg/mL in 0.1 M phosphate buffer on ice.[22] Prepare working solutions of test and control compounds by diluting stock solutions in buffer.

  • Reaction Setup: In an incubation plate, add the diluted HLM solution and the test/control compound working solution. For each compound, prepare a parallel well without the NADPH regenerating system to serve as a negative control (-NADPH), which assesses for non-CYP or cofactor-independent degradation.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the -NADPH controls).[23][24] The 0-minute time point sample is taken immediately by transferring an aliquot to a collection plate containing the Termination Solution.

  • Time-Course Sampling: Continue incubating at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer aliquots from the incubation plate to the collection plate containing Termination Solution.

  • Sample Processing: Once all time points are collected, vortex the collection plate vigorously and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining.[24]

Protocol 2: Liver S9 Fraction Stability Assay

This assay provides a broader assessment, incorporating both microsomal and cytosolic metabolic pathways.

Materials:

  • Pooled Human Liver S9 Fraction, 20 mg/mL stock

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Cofactor Mix: Prepare a cocktail containing NADPH, Uridine 5'-diphosphoglucuronic acid (UDPGA), 3'-Phosphoadenosine-5'-phosphosulfate (PAPS), and Glutathione (GSH).[21]

  • Test Compounds and Positive Controls

  • Termination Solution: As described in the HLM protocol.

Procedure: The procedure is analogous to the HLM assay, with the primary difference being the initiation step.

  • Preparation & Setup: Follow steps 1 and 2 of the HLM protocol, using the Liver S9 fraction instead of microsomes. The negative control wells will not receive the cofactor mix (-Cofactors).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation & Sampling: Initiate the reaction by adding the comprehensive Cofactor Mix.[19][21] Proceed with time-course sampling (0, 5, 15, 30, 45, 60 minutes) as described for the HLM assay.

  • Sample Processing & Analysis: Follow steps 6 and 7 of the HLM protocol.

Protocol 3: Bioanalytical Quantification by LC-MS/MS

The quantification of the parent compound in the complex biological matrix requires a highly selective and sensitive analytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[25][26]

Principle:

  • Chromatographic Separation: The sample is injected into a High-Performance Liquid Chromatography (HPLC) system, where the parent compound is separated from metabolites and matrix components on a C18 column.

  • Ionization: The separated compound enters the mass spectrometer and is ionized, typically using electrospray ionization (ESI).

  • Tandem Mass Spectrometry: In the mass spectrometer, a specific precursor ion (corresponding to the molecular weight of the parent compound) is selected. This ion is then fragmented, and a specific product ion is monitored. This highly specific transition (precursor -> product) is known as Multiple Reaction Monitoring (MRM) and allows for precise quantification even at very low levels.

Data Analysis and Comparative Evaluation

The raw data from the LC-MS/MS analysis (peak area of the analyte relative to the internal standard) is used to calculate the percentage of the parent compound remaining at each time point compared to the 0-minute sample.

Calculations:

  • Plot the natural logarithm (ln) of the percentage of compound remaining against time.[23]

  • The slope of the resulting linear regression line is equal to the negative of the elimination rate constant (-k).

  • Half-life (t½) is calculated as: t½ = 0.693 / k

  • Intrinsic Clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (1000 / protein concentration in mg/mL)[24]

Comparative Data for 6-Bromo-7-methyl-1H-indazol-3-amine Derivatives

To illustrate how this data facilitates decision-making, consider the following hypothetical results for three derivatives where structural modifications have been made to block potential metabolic sites.

DerivativeStructural ModificationHLM t½ (min)HLM CLint (µL/min/mg)S9 t½ (min)S9 CLint (µL/min/mg)
Parent Scaffold 6-Br, 7-Me, 3-NH21546.21257.8
Derivative A N-alkylation at 3-amine4515.44216.5
Derivative B Fluorination of phenyl ring1838.51740.8
Derivative C Deuteration at 7-methyl> 60< 11.6> 60< 11.6

Interpretation:

  • Derivative A: Alkylation at the 3-amine position significantly improved stability in both systems, suggesting this site was a primary point of metabolic attack.

  • Derivative B: Fluorination had a minimal effect, indicating the added phenyl ring is not a major metabolic liability.

  • Derivative C: Replacing hydrogens with deuterium on the 7-methyl group dramatically increased stability. This "kinetic isotope effect" strongly suggests that oxidation at this benzylic position is a key clearance pathway for the parent scaffold.

Visualizing Potential Metabolic Fates

Based on known biotransformations of indazole scaffolds, we can hypothesize the primary metabolic pathways. Blocking these "hot spots" is a key strategy for improving stability.

Caption: Hypothesized metabolic pathways for the indazole scaffold.

Advanced Insights: Beyond Initial Screening

Metabolic Switching: A crucial concept in medicinal chemistry is "metabolic switching." When chemists successfully block a primary metabolic site, the enzymes may begin to metabolize the compound at a previously insignificant secondary site.[27] This is why it is essential to re-evaluate the full metabolic profile after each structural modification. A significant difference between HLM and S9 clearance values might suggest that Phase II metabolism becomes dominant after a Phase I site is blocked.

Reaction Phenotyping: Once a lead compound with acceptable stability is identified, the next critical step is to determine which specific CYP isozymes are responsible for its metabolism.[28][29] This process, known as reaction phenotyping, is vital for predicting potential drug-drug interactions (DDIs).[28][30] It is typically performed using either a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for each major isozyme in HLM incubations.[10][31]

Conclusion

The systematic evaluation of metabolic stability is a cornerstone of modern drug discovery. By employing a tiered approach starting with high-throughput microsomal assays and progressing to more comprehensive S9 fraction studies, researchers can gain critical insights into the metabolic liabilities of the 6-Bromo-7-methyl-1H-indazol-3-amine scaffold. This data-driven, comparative strategy allows for the rational design of derivatives with enhanced stability, ultimately increasing the probability of identifying a safe and effective clinical candidate. The protocols and interpretive framework presented here provide a robust foundation for making informed decisions in the iterative cycle of drug design and optimization.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • GVK BIO. (2026, March 26). Metabolic Stability Studies: Understanding Their Importance in Drug Development. Retrieved from [Link]

  • Patsnap. (2025, May 21). What is the importance of metabolic stability in drug design?. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]

  • PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Agilent. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability. Retrieved from [Link]

  • Bentham Science. (n.d.). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Evotec. (n.d.). S9 Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • MTTlab. (n.d.). S9 Stability Assay. Retrieved from [Link]

  • Zenodo. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Creative Bioarray. (2025, July 31). S9 Stability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Retrieved from [Link]

  • ACS Publications. (2006, September 20). Metabolism-Dependent Mutagenicity of a Compound Containing a Piperazinyl Indazole Motif: Role of a Novel P450-Mediated Metabolic Reaction Involving a Putative Oxaziridine Intermediate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Retrieved from [Link]

  • Bienta. (n.d.). Cytochrome CYP450 Reaction Phenotyping. Retrieved from [Link]

  • Hypha Discovery. (2023, March 2). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cytochrome P450 Assays. Retrieved from [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (n.d.). Advanced Bioanalytical Techniques For Drug Discovery And Development Management. Retrieved from [Link]

  • PubMed. (2007, October 15). Cytochrome P450 reaction-phenotyping: an industrial perspective. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Retrieved from [Link]

  • Scilit. (2025, March 22). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Retrieved from [Link]

  • ResearchGate. (2024, March 20). "Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis". Retrieved from [Link]

  • UBB. (2021, January 14). LC-MS/MS METHOD FOR THE DETERMINATION OF DIAZOLIC ANTHELMINTIC DRUG LEVELS FROM SHEEP AND HUMAN PLASMA FOR USE IN PHARMACOKINETI.
  • National Center for Biotechnology Information. (n.d.). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. Retrieved from [Link]

  • Semantic Scholar. (n.d.). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

6-Bromo-7-methyl-1H-indazol-3-amine proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The handling of 6-Bromo-7-methyl-1H-indazol-3-amine (CAS: 133...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The handling of 6-Bromo-7-methyl-1H-indazol-3-amine (CAS: 1337881-21-6)[1] requires a rigorous, self-validating system to ensure laboratory safety and environmental integrity.

Improper disposal of halogenated heterocyclic amines can lead to severe environmental contamination and catastrophic equipment failure at disposal facilities. This guide outlines the mechanistic reasoning and procedural steps required to safely manage and dispose of this compound.

Mechanistic Grounding: The "Why" Behind the Protocol

To understand the disposal requirements for 6-Bromo-7-methyl-1H-indazol-3-amine, we must look at its molecular architecture. The presence of both a bromine atom and an amine group creates dual hazards:

  • Thermal Degradation Pathway: When non-halogenated organics are incinerated, they convert primarily to CO2​ and H2​O . However, the carbon-halogen (C-Br) bond in this compound dictates a different pathway. Combustion yields highly corrosive hydrogen bromide (HBr) gas and toxic nitrogen oxides (NOx)[2].

  • Facility Infrastructure Limits: If this waste is mistakenly routed to a standard non-halogenated solvent incinerator, the resulting HBr will aggressively corrode the facility's refractory lining and exhaust systems. Therefore, this compound must be routed to specialized high-temperature incinerators equipped with alkaline/caustic scrubbers to neutralize the acid gases before atmospheric release[3].

Quantitative Data & Waste Characterization

Before initiating disposal, personnel must understand the physical and chemical parameters that dictate the compound's waste classification.

PropertyValueOperational & Disposal Implication
Chemical Name 6-Bromo-7-methyl-1H-indazol-3-amineMust be explicitly listed on hazardous waste labels[4].
CAS Number 1337881-21-6Primary identifier for EHS logging and tracking[1].
Molecular Formula C8​H8​BrN3​ High bromine/nitrogen content necessitates caustic scrubbing[3].
Chemical Class Halogenated Heterocyclic AmineStrictly prohibits mixing with non-halogenated streams[5].
Physical State SolidDictates initial collection methodology (powder vs. solution)[4].

The Self-Validating Disposal Protocol

A self-validating protocol ensures that the physical constraints of the workflow inherently prevent human error. For example, utilizing distinctly shaped or color-coded funnels exclusively for halogenated waste physically disrupts the automatic habit of pouring non-halogenated solvents into the same stream, validating the segregation step before the chemical even enters the container.

Phase 1: Initial Containment and PPE
  • Causality: As a halogenated aromatic amine, inhalation of dust or vapors can cause severe respiratory irritation.

  • Step 1: Don appropriate PPE (nitrile gloves, safety goggles, lab coat) and conduct all transfers within a certified chemical fume hood[4].

  • Step 2: Verify the primary waste container material. Do not use galvanized steel safety cans , as halogenated solvents and amines tend to corrode them, leading to catastrophic leaks[6]. Use High-Density Polyethylene (HDPE) or glass containers.

Phase 2: Segregation of Waste Streams
  • Causality: Amines are basic and can react exothermically with acids; halogens require specific thermal destruction.

  • Step 1: Segregate strictly into a designated "Halogenated Organic Waste" stream. Never mix with non-halogenated waste, as this exponentially increases disposal costs and facility hazards[4].

  • Step 2: Ensure no water-reactive materials or strong oxidizers are present in the same secondary containment bin[5].

Phase 3: Liquid vs. Solid Processing workflows

Protocol A: Managing Solid Waste (Powders, Pipette Tips, Weighing Paper)

  • Collect all solid 6-Bromo-7-methyl-1H-indazol-3-amine waste in a sealable, chemically compatible container[4].

  • For empty primary chemical containers that originally held the pure compound, treat them as acutely hazardous. Triple-rinse the container with a compatible solvent (e.g., methanol or dichloromethane)[5].

  • Direct the resulting rinsate into the Halogenated Liquid Waste container. Never pour rinsate down the drain; halogenated hydrocarbons are strictly prohibited from sanitary sewer disposal[7].

Protocol B: Managing Liquid Waste (Reaction Solutions, Rinsate)

  • Transfer liquid waste into the designated halogenated liquid container using a dedicated, color-coded waste funnel.

  • Self-Validation Check: Fill the container to no more than 80% capacity. This physical headspace validates that vapor expansion due to ambient temperature fluctuations will not rupture the vessel[4].

  • Cap the container immediately after use. Leaving funnels in the bottle mouth is an unacceptable practice that leads to volatile emissions[5].

Phase 4: Final Disposition
  • Causality: The ultimate destruction of this compound requires breaking the stable aromatic ring and the C-Br bond.

  • Step 1: Transfer the fully labeled ("Hazardous Waste: 6-Bromo-7-methyl-1H-indazol-3-amine, Halogenated, Irritant") container to your EHS department[4].

  • Step 2: Ensure the licensed disposal facility utilizes high-temperature rotary kiln or fluidized-bed incineration. These facilities operate at 1,300°F to 2,800°F and utilize alkaline/caustic scrubbers (such as hydrated lime) to capture and neutralize the resulting HBr and NOx gases, preventing acid rain precursors from entering the atmosphere[2][3].

Process Visualization

WasteDisposal Start 6-Bromo-7-methyl-1H-indazol-3-amine Waste Generated IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Powder, Labware) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Rinsate) IsSolid->LiquidWaste Liquid SegregateSolid Chemically Compatible Solid Waste Container SolidWaste->SegregateSolid SegregateLiquid Designated 'Halogenated Organic Liquid Waste' LiquidWaste->SegregateLiquid Labeling Label: 'Hazardous Waste', Chemical Name, Date SegregateSolid->Labeling SegregateLiquid->Labeling Incineration High-Temp Incineration with Caustic Scrubber Labeling->Incineration

Workflow for the segregation and disposal of halogenated amine laboratory waste.

References

  • AiFChem. "1337881-21-6 | 6-Bromo-7-methyl-1H-indazol-3-amine". AiFChem Product Catalog. 1

  • Benchchem. "Proper Disposal of 6-Bromopyridin-3-amine: A Comprehensive Guide for Laboratory Professionals". Benchchem Technical Support. 4

  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory". NCBI Bookshelf. 6

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1". EPA NEPIS. 2

  • Hong Kong University of Science and Technology (HKUST). "Chemical Waste Disposal Guidelines". Chemical Safety Office. 5

  • Cornell University. "Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer". Environment, Health and Safety (EHS). 7

  • Kason Corporation. "Management of Wastewater Solids". Kason Technical Articles. 3

Sources

Handling

Personal protective equipment for handling 6-Bromo-7-methyl-1H-indazol-3-amine

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requirements, but as a mechanistic science. Understanding why a compound is hazardous dictates how we handle it.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requirements, but as a mechanistic science. Understanding why a compound is hazardous dictates how we handle it. This guide provides an in-depth, self-validating operational protocol for handling 6-Bromo-7-methyl-1H-indazol-3-amine (CAS: 1337881-21-6)[1], designed specifically for researchers and drug development professionals.

Mechanistic Risk Assessment: The Causality of Hazards

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule's physicochemical properties and their biological implications:

  • The Amine Moiety (Nucleophilic Reactivity): The primary amine at the 3-position is highly nucleophilic. Upon contact with biological tissues, it can covalently bind to epidermal proteins, acting as a hapten. This mechanism is responsible for the severe skin sensitization and ocular irritation commonly associated with aromatic amines.

  • The Bromine Substitution (Lipophilicity): The inclusion of a heavy halogen (bromine) at the 6-position significantly increases the molecule's partition coefficient (LogP). Highly lipophilic compounds can rapidly permeate the lipid-rich stratum corneum of the skin. Therefore, dermal exposure to this compound presents a much faster pathway for systemic absorption than its non-halogenated analogs.

  • Physical State (Aerosolization Risk): As a solid crystalline powder, the primary acute exposure route during weighing and transfer is inhalation. Airborne particulates can deposit in the respiratory tract, causing severe mucosal inflammation[2].

ExposureLogic Compound 6-Bromo-7-methyl-1H-indazol-3-amine (Solid Powder) Inhalation Inhalation Risk (Airborne Dust) Compound->Inhalation Skin Dermal Absorption (Lipophilic Bromine) Compound->Skin Ocular Ocular Irritation (Amine Reactivity) Compound->Ocular Hood Primary Containment: Chemical Fume Hood Inhalation->Hood Mitigates Respirator Secondary PPE: P100/N95 Respirator Inhalation->Respirator If hood unavailable Gloves Dermal PPE: Double Nitrile Gloves Skin->Gloves Blocks lipophilic transfer Goggles Ocular PPE: Sealed Safety Goggles Ocular->Goggles Prevents dust entry Safe Safe Operational State Achieved Hood->Safe Respirator->Safe Gloves->Safe Goggles->Safe

Chemical exposure pathways and corresponding PPE mitigation logic.

Quantitative Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic, halogenated aromatic amines. The following matrix outlines the required equipment, the mechanistic justification for its selection, and strict replacement criteria.

PPE CategorySpecification & StandardMechanistic JustificationReplacement Criteria
Hand Protection Double-layered Nitrile Gloves (Outer > 0.11 mm thickness).Nitrile provides superior resistance to amines compared to latex. Double-gloving prevents breakthrough from the highly lipophilic brominated core.Replace outer glove immediately upon visible contamination or every 30 minutes during continuous handling.
Eye Protection Tight-fitting chemical safety goggles (OSHA 29 CFR 1910.133 / EN166)[2].Standard safety glasses leave gaps. Sealed goggles prevent highly reactive amine dust from contacting ocular mucosa.Inspect seals prior to use; replace if the silicone skirt is degraded or scratched.
Respiratory P100 / N95 Particulate Respirator (if handled outside a Class II fume hood).Filters out >99.9% of airborne particulates, mitigating the primary acute risk of respiratory tract irritation[3].Discard after a single operational session or if breathing resistance increases.
Body Protection Flame-retardant, static-dissipative lab coat with knit cuffs.Prevents electrostatic discharge (which can aerosolize powders) and protects underlying clothing from lipophilic dust.Launder through specialized chemical decontamination services; do not wash at home.

Self-Validating Operational Protocol

To ensure absolute safety, every protocol must be a self-validating system. Do not proceed to the next step unless the validation check passes.

Step 1: Containment Verification
  • Procedure: Conduct all weighing and transfer operations inside a certified chemical fume hood with the sash positioned at the lowest functional height.

  • Causality: Local exhaust ventilation is the primary engineering control against airborne indazole dust[3].

  • Self-Validation: Tape a 2 cm strip of tissue paper to the bottom edge of the sash. It must pull steadily inward. If the tissue flutters outward or hangs straight down, the hood lacks sufficient negative pressure. Do not proceed.

Step 2: Anti-Static Weighing
  • Procedure: Utilize a static eliminator (ionizing bar or gun) over the analytical balance and the sealed chemical container before opening.

  • Causality: Halogenated organic powders readily accumulate electrostatic charge. Opening a charged container causes the powder to violently repel itself, creating an invisible aerosol cloud that bypasses primary containment.

  • Self-Validation: Hover a clean, gloved finger 2 cm above the powder bed inside the container. If particles jump to the glove, static charge remains. Re-apply the ionizer until the powder is entirely inert.

Step 3: Closed-System Transfer
  • Procedure: Weigh the 6-Bromo-7-methyl-1H-indazol-3-amine into a tared, sealable vial rather than an open weigh boat. Cap the vial before removing it from the balance area to transfer it to the reaction flask.

  • Causality: Transporting open weigh boats across the fume hood creates micro-drafts that disperse the fine powder.

  • Self-Validation: Wipe the exterior of the sealed transfer vial with a clean tissue. Inspect the tissue under ambient light; any visible discoloration indicates a breach in the closed-system transfer.

Step 4: Oxidative Decontamination
  • Procedure: Post-transfer, wipe down the balance pan, spatulas, and hood surface with a swab dampened with 70% isopropanol, followed immediately by a wipe with a 10% sodium hypochlorite (bleach) solution.

  • Causality: Isopropanol dissolves the lipophilic brominated compound, lifting it from the surface. The oxidative bleach subsequently degrades and neutralizes the reactive amine moiety.

  • Self-Validation: Inspect the cleaned area with a handheld UV lamp (254/365 nm). Indazole derivatives typically exhibit strong fluorescence. A complete lack of fluorescence confirms successful decontamination.

Workflow Start Initiate Protocol Prep Step 1: PPE Donning & Hood Verification Start->Prep Weigh Step 2: Anti-static Weighing Prep->Weigh Transfer Step 3: Sealed Transfer to Reaction Vessel Weigh->Transfer Decon Step 4: Surface Decontamination Transfer->Decon Waste Step 5: Halogenated Waste Segregation Decon->Waste

Operational workflow for the safe handling and disposal of halogenated indazoles.

Spill Response & Disposal Plan

Improper disposal of halogenated aromatic amines can lead to severe environmental contamination and hazardous secondary reactions[4].

Spill Response:

  • Evacuate & Ventilate: Step back from the spill, ensure the fume hood is on maximum exhaust, and allow aerosols to settle for 5 minutes.

  • Wet Absorption: Do not sweep dry powder. Gently cover the spill with absorbent pads dampened with isopropanol to suppress dust generation.

  • Collection: Use non-sparking tools to scoop the wetted mass into a dedicated, sealable hazardous waste container.

Waste Segregation (Critical Step):

  • Halogenated Segregation: 6-Bromo-7-methyl-1H-indazol-3-amine must be strictly segregated into Halogenated Organic Waste .

  • Causality: Mixing brominated compounds with non-halogenated waste streams complicates incineration processes and can lead to the formation of highly toxic dioxins and furans upon combustion[4].

  • Labeling: The waste container must be explicitly labeled with the full chemical name, CAS number (1337881-21-6), and the GHS pictograms for Irritant (Exclamation Mark) and Environmental Hazard.

References

  • ChemScene. "6-Bromo-7-methyl-1H-indazol-3-amine | ChemScene". 1

  • Tokyo Chemical Industry (TCI). "SAFETY DATA SHEET - 5-Hydroxy-1H-indazole". 3

  • Safe Work Australia. "National Code of Practice for the Preparation of Material Safety Data Sheets".

  • BenchChem. "2,4,6-Tribromoaniline | 147-82-0 - Benchchem". 2

  • BenchChem. "Aniline, p-(2-chloroethyl)-, hydrochloride | 52273-60-6 - Benchchem".4

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
6-Bromo-7-methyl-1H-indazol-3-amine
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6-Bromo-7-methyl-1H-indazol-3-amine
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